Cedrol exhibits a range of biological activities, making it a compound of interest for pharmaceutical and therapeutic research. The table below outlines its key mechanisms and research applications.
| Activity/Application | Reported Mechanism / Context | Relevant Research Models |
|---|---|---|
| Anticancer | Induces cell growth inhibition, ROS generation, and DNA damage; shows synergy with temozolomide [1]. | Glioblastoma (in vitro & in vivo) [1]; Human renal adenocarcinoma and amelanotic melanoma cells [2] [1]. |
| Immunomodulatory | Acts as a neutrophil agonist; induces intracellular Ca²⁺ mobilization and desensitizes cells to subsequent stimuli [3]. | Human neutrophils; HL60 cells transfected with FPR1 and FPR2 [3]. |
| Antimicrobial | Disrupts bacterial and fungal cell membranes or metabolic processes [2]. | Screening against various bacteria and fungi [2]. |
| Fragrance & Pheromone | Binds to insect olfactory receptors, influencing behavior [2]. | Study of insect pest control methods [2]. |
| Synthetic Biology | Precursor for high-density biofuels and complex natural products [4]. | Heterologous production in E. coli [4]; Total synthesis of Illicium sesquiterpenes [2]. |
Research on this compound involves specific experimental approaches. Here is a summary of key methodologies from recent studies:
The following diagram illustrates a generalized experimental workflow for investigating this compound, integrating methods from biosynthesis to mechanistic studies.
For studies focusing on this compound's interaction with specific cellular pathways, such as in inflammation or cancer, research often centers on key signaling hubs.
| Mechanism / Biological Activity | Experimental Model / Context | Key Findings / Proposed Action |
|---|
| Anti-inflammatory & Antioxidant [1] [2] | LPS-induced systemic inflammation & lung injury in rats; Collagen-induced arthritis in rats [1] | • Reduces pro-inflammatory cytokines (TNF-α, IL-1β) [1] • Decreases oxidative stress markers (MDA, NO); increases antioxidant capacity (total thiol, SOD, CAT) [1] [2] | | Sedative (Non-Olfactory) [3] | Behavioral pharmacology in Wistar rats, SHR, ddY mice [3] | • Decreases spontaneous motor activity; prolongs pentobarbital-induced sleep [3] • Mechanism persists after olfactory impairment, suggesting direct neurochemical action [3] | | Anti-cancer (Lung Cancer Metastasis) [4] | In vitro (THP-1 macrophages, lung cancer cells) & in vivo (C57BL/6 mice) [4] | • Inhibits tumor-associated macrophage (TAM) polarization to M2-like phenotype [4] • Suppresses MYC-driven aerobic glycolysis via PI3K-Akt pathway [4] | | Neuroprotective [2] | Transient global cerebral Ischemia/Reperfusion (I/R) injury in rats [2] | • Improves memory function post-injury [2] • Reduces hippocampal oxidative stress & increases Brain-Derived Neurotrophic Factor (BDNF) levels [2] | | Antimicrobial [5] [6] | Laboratory studies (specific organisms not detailed in search results) | • Reported to disrupt cell membranes or metabolic processes of microorganisms [5] |
For research replication and validation, the experimental details from key studies are crucial.
In Vivo Model of Systemic Inflammation & Lung Injury [1]
In Vivo & In Vitro Model of Lung Cancer Metastasis [4]
In Vivo Model of Cerebral Ischemia/Reperfusion Injury [2]
The anti-cancer mechanism of this compound involving the modulation of tumor-associated macrophages can be visualized as a signaling pathway. The following diagram illustrates how this compound impedes M2-like polarization and subsequent lung cancer metastasis by targeting MYC-driven aerobic glycolysis.
Diagram of this compound's Anti-Cancer Mechanism. This flowchart illustrates how this compound targets the PI3K-Akt-MYC signaling axis to suppress glycolysis-driven polarization of tumor-associated macrophages, thereby impeding lung cancer metastasis [4].
The interplay between oxidative stress, inflammation, and this compound's protective effects in models like lung injury and cerebral ischemia is another critical pathway.
This compound's Protective Mechanism. This diagram shows how this compound counteracts injury-induced damage by simultaneously reducing oxidative stress and inflammation, two interconnected pathological processes [1] [2].
Current research indicates that this compound is a multifaceted natural compound with therapeutic potential. Its mechanisms are complex and context-dependent, primarily exerting effects through anti-inflammatory, antioxidant, sedative, and metabolic modulation pathways. Promising areas for future research and drug development include its application in oncology (as an immunometabolic adjuvant), neurology (for neuroprotection), and immunology (for managing inflammatory conditions).
This compound is a natural sesquiterpene alcohol that constitutes one of the main bioactive components found in various coniferous trees, particularly cedar species (Cedrus atlantica), and has also been identified in ginger. This crystalline compound (molecular weight: 222.37 g/mol) belongs to the terpenoid class, specifically as a C15 compound composed of three isoprene units [1]. Sesquiterpenes represent one of the most diverse classes of natural products with wide-ranging biological activities, making them attractive candidates for therapeutic development. The chemical structure of this compound features a characteristic sesquiterpene backbone with alcohol functionality that contributes to its physicochemical properties and biological activity.
The interest in this compound within pharmaceutical research has grown substantially due to its favorable pharmacological profile and natural origin. Traditional medicine systems have utilized cedarwood extracts for various purposes, but only recently have the specific bioactive components and their mechanisms of action been elucidated. This compound's multifaceted biological activities extend beyond anti-inflammatory effects to include antioxidant, analgesic, antimicrobial, and anticancer properties, positioning it as a promising multi-target therapeutic agent [1]. This technical review comprehensively examines the anti-inflammatory mechanisms, experimental evidence, and methodological approaches for studying this compound, providing researchers with essential information for further investigation and development.
This compound exerts its anti-inflammatory effects primarily through multi-pathway modulation of critical inflammatory signaling cascades. Research demonstrates that this compound specifically targets several key signaling nodes in the inflammatory response:
NF-κB Pathway Inhibition: this compound effectively suppresses the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. In LPS-activated fibroblast-like synoviocytes, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in its inactive cytoplasmic complex. This inhibition leads to reduced transcription of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-1β, IL-6) and inflammatory enzymes (COX-2) [2]. The suppression of NF-κB signaling represents one of the primary mechanisms through which this compound attenuates the production of inflammatory mediators.
MAPK/ERK Pathway Regulation: this compound demonstrates significant inhibitory effects on the MAPK signaling cascade, particularly the phosphorylation of ERK1/2. In VEGF-stimulated human umbilical vein endothelial cells (HUVECs), this compound treatment dose-dependently reduced ERK1/2 activation, resulting in diminished production of adhesion molecules (VCAM-1, ICAM-1) and metalloproteinases (MMP-9) [1]. This pathway modulation contributes to this compound's anti-angiogenic effects and its ability to inhibit inflammatory cell migration.
PI3K/AKT Signaling Interference: The PI3K/AKT pathway, which plays a crucial role in cell survival and inflammatory responses, is also targeted by this compound. Through inhibition of AKT phosphorylation, this compound disrupts downstream signaling events that would normally promote inflammatory gene expression and cell survival. This effect has been demonstrated in both macrophage cultures and endothelial cells, where this compound treatment reduced AKT activation in a concentration-dependent manner [3].
The following diagram illustrates this compound's multi-target effects on inflammatory signaling pathways:
This compound multi-target inhibition of pro-inflammatory signaling pathways.
Beyond its direct effects on inflammatory signaling pathways, this compound demonstrates significant antioxidant activity that contributes to its overall anti-inflammatory efficacy. The compound modulates oxidative stress parameters through several interconnected mechanisms:
Direct Free Radical Scavenging: this compound possesses intrinsic antioxidant capacity that enables it to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct free radical scavenging activity has been demonstrated in multiple experimental systems, including chemical antioxidant assays and cellular models [4].
Enhancement of Endogenous Antioxidant Defenses: this compound treatment upregulates the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In a rat model of Parkinson's disease, this compound administration (10-20 mg/kg) significantly restored striatal SOD activity and total thiol levels that had been diminished by 6-hydroxydopamine-induced oxidative stress [5]. Similarly, in LPS-challenged rats, this compound treatment (7.5-30 mg/kg) dose-dependently enhanced cardiac tissue activities of SOD and CAT while reducing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation [6].
Nitric Oxide Regulation: this compound modulates nitric oxide production, which plays dual roles in inflammation and oxidative stress. In global cerebral ischemia/reperfusion injury models, this compound treatment (7.5-30 mg/kg) significantly reduced elevated hippocampal NO levels, contributing to reduced nitrosative stress and neuronal protection [4].
The combination of these antioxidant mechanisms positions this compound as a comprehensive redox modulator that addresses multiple aspects of oxidative stress associated with inflammatory conditions. The interdependence between oxidative stress and inflammation creates a self-amplifying cycle in many pathological states, and this compound's ability to intervene at multiple points in this cycle enhances its therapeutic potential.
The anti-inflammatory efficacy of this compound has been quantitatively demonstrated across numerous preclinical disease models, revealing consistent therapeutic effects against various inflammatory conditions. The table below summarizes key efficacy data from recent in vivo studies:
Table 1: Quantitative Efficacy Data of this compound in Preclinical Inflammation Models
| Disease Model | Species | Dose & Duration | Key Efficacy Parameters | Results | Citation |
|---|
| Parkinson's Disease | Male Wistar rats | 10-20 mg/kg/day orally for 6 weeks | - Apomorphine-induced rotations
The consistency of this compound's anti-inflammatory effects across these diverse disease models underscores its broad therapeutic potential. The compound demonstrates significant efficacy in both acute inflammation models (LPS-induced, I/R injury) and chronic inflammatory conditions (arthritis, Parkinson's), suggesting its mechanisms of action address fundamental inflammatory processes common to various pathologies.
This compound's effects on cellular inflammatory responses have been extensively characterized in various in vitro systems, providing mechanistic insights into its immunomodulatory activities. The table below summarizes key findings from cellular studies:
Table 2: In Vitro Anti-inflammatory Effects of this compound in Cellular Models
| Cell Type | Stimulus | This compound Concentration | Assessed Parameters | Key Findings | Citation |
|---|
| HUVECs | VEGF (20 ng/mL) | 28-112 µM | - Cell proliferation
The in vitro data demonstrate this compound's direct effects on inflammatory mediator production, cellular signaling activation, and functional immune responses. Of particular note is this compound's consistent efficacy across multiple cell types involved in inflammatory processes, including endothelial cells, synovial fibroblasts, and macrophages. The concentration-dependent effects observed across studies provide evidence for specific molecular targeting rather than general cytotoxicity, with significant effects typically observed in the 10-100 µM range.
Standardized protocols for evaluating this compound's anti-inflammatory effects in cellular systems provide researchers with validated methods for compound screening and mechanistic studies:
Cell Viability Assessment (MTT Assay): The cytotoxicity profile of this compound should be established prior to anti-inflammatory testing. Cells (e.g., HUVECs, macrophages, synoviocytes) are seeded in 96-well plates (5×10³ cells/well) and treated with this compound across a concentration range (typically 1-200 µM) for 24-48 hours. Following treatment, MTT solution (400 µg/mL) is added and incubated for 4-6 hours at 37°C. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 550 nm using a microplate reader. Cell viability is expressed as percentage of vehicle-treated controls [1].
Protein Expression Analysis (Western Blotting): For evaluation of signaling pathway modulation, cells are treated with this compound in the presence or absence of inflammatory stimuli (LPS, VEGF). After treatment, cells are lysed and proteins separated by SDS-PAGE, then transferred to membranes. Membranes are blocked and incubated with primary antibodies against target proteins (p-VEGFR2, p-ERK, p-AKT, p-p65, COX-2, iNOS) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence and quantified by densitometry, with β-actin serving as loading control [1] [2].
Enzyme-Linked Immunosorbent Assay (ELISA): The production of inflammatory cytokines (TNF-α, IL-1β, IL-6) and other mediators (PGE2) is quantified in cell culture supernatants using commercial ELISA kits according to manufacturers' protocols. Briefly, samples and standards are added to antibody-coated plates, followed by incubation with detection antibodies and substrate solution. Absorbance is measured, and cytokine concentrations are determined from standard curves [7] [2].
Tube Formation Assay (Angiogenesis Assessment): The anti-angiogenic activity of this compound is evaluated using Matrigel-based tube formation assays. HUVECs are seeded on Matrigel-coated plates in the presence of VEGF (20 ng/mL) with or without this compound treatment. After 6-8 hours of incubation, capillary-like tube structures are visualized under microscopy, and parameters including tube length, branch points, and mesh numbers are quantified using image analysis software [1].
Well-established animal models provide predictive systems for evaluating this compound's anti-inflammatory efficacy in pathophysiologically relevant contexts:
LPS-Induced Systemic Inflammation Model: To evaluate effects on acute inflammation, male Wistar rats (200-250 g) receive this compound (7.5-30 mg/kg) or vehicle via intraperitoneal injection for two weeks, with LPS (1 mg/kg, i.p.) administered during the final days. Animals are euthanized 24 hours post-LPS challenge, and tissues (heart, liver, lung) are collected for assessment of inflammatory markers (IL-6 by ELISA), oxidative stress parameters (MDA, SOD, CAT), and histopathological evaluation [6].
Complete Freund's Adjuvant-Induced Arthritis Model: For chronic inflammatory disease assessment, arthritis is induced in Wistar rats by subcutaneous injection of CFA (0.1 mL) into the right hind footpad. This compound (10-20 mg/kg) or reference drug (indomethacin, 5 mg/kg) is administered orally daily for 21 days starting from arthritis induction. Assessment parameters include paw volume (plethysmometry), arthritis score (0-4 scale), thermal hyperalgesia (hot plate test), mechanical allodynia (von Frey filaments), and serum biomarkers (TNF-α, IL-1β, MDA, thiol, SOD, GPx) [7].
Global Cerebral Ischemia/Reperfusion Model: To evaluate neuroinflammatory effects, transient global cerebral I/R injury is induced in male Wistar rats by bilateral carotid artery occlusion for 20 minutes under anesthesia (xylazine 10 mg/kg + ketamine 100 mg/kg, i.p.). This compound (7.5-30 mg/kg, i.p.) is administered immediately after reperfusion and continued once daily for 7 days. Memory function is assessed using passive avoidance tests, followed by hippocampal collection for biochemical analysis (MDA, total thiol, NO, SOD, BDNF) [4].
The following diagram illustrates the workflow for comprehensive anti-inflammatory evaluation of this compound:
Comprehensive workflow for anti-inflammatory evaluation of this compound.
The accumulated evidence positions this compound as a promising multi-target therapeutic agent with potential applications across several inflammatory conditions:
Neuroinflammatory Disorders: this compound demonstrates significant efficacy in models of Parkinson's disease and cerebral ischemia/reperfusion injury, suggesting potential applications for neurodegenerative conditions and stroke. The compound's ability to cross the blood-brain barrier and exert both anti-inflammatory and antioxidant effects in neural tissues makes it particularly attractive for neurological applications [5] [4]. The observed increases in brain-derived neurotrophic factor (BDNF) following this compound treatment in global I/R injury models further support its neuroprotective potential [4].
Rheumatoid Arthritis and Joint Disorders: The consistent efficacy of this compound in multiple arthritis models (CFA-induced, collagen-induced) demonstrates its potential for inflammatory joint diseases. This compound's ability to suppress both inflammatory mediators (TNF-α, IL-1β, PGE2) and joint-destructive enzymes (MMPs) addresses key pathological processes in rheumatoid arthritis [7] [2]. The compound's effects on synovial fibroblast proliferation and activation further support its potential as a disease-modifying agent.
Cardiovascular Inflammation: this compound's protective effects in LPS-induced cardiac injury and its anti-angiogenic properties suggest potential applications in cardiovascular diseases where inflammation plays a key role. The compound's ability to reduce cardiac fibrosis, inflammation, and oxidative stress positions it as a candidate for preventing inflammatory cardiovascular complications [6] [1].
Oncological Applications: The anti-angiogenic activity of this compound, demonstrated through inhibition of VEGFR2 signaling and subsequent suppression of endothelial cell proliferation, migration, and tube formation, suggests potential applications in cancer therapy [1]. The compound's multi-target effects on inflammatory pathways that support tumor progression further enhance its potential as an adjunctive cancer therapeutic.
Despite the promising preclinical data, several research gaps must be addressed to advance this compound toward clinical application:
Pharmacokinetic Profiling: Comprehensive ADME studies are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profiles. Current literature provides limited information on the compound's bioavailability, tissue distribution, and metabolic fate, which are critical determinants of therapeutic utility.
Formulation Development: The development of optimized drug delivery systems represents a key challenge for this compound's clinical translation. The compound's physicochemical properties may limit its aqueous solubility and bioavailability, necessitating advanced formulation strategies such as nanoparticle encapsulation, lipid-based systems, or prodrug approaches.
Safety and Toxicology: While existing studies generally report good tolerability of this compound at effective doses, comprehensive toxicological evaluation following regulatory guidelines is required. Repeat-dose toxicity studies, genotoxicity assessment, and specialized safety pharmacology investigations are essential prerequisites for clinical development.
Clinical Trial Design: Appropriate patient populations and clinical endpoints must be identified for initial proof-of-concept studies. Conditions with strong inflammatory components and limited current treatment options may represent attractive initial targets for this compound development.
Cedrol, a naturally occurring sesquiterpene alcohol, has emerged as a compound of significant pharmacological interest due to its potent antioxidant and anti-inflammatory properties. This whitepaper provides a comprehensive technical analysis of this compound's antioxidant mechanisms, summarizing quantitative findings from recent preclinical studies and detailing standardized experimental methodologies for its evaluation. This compound is primarily isolated from various coniferous species including Cedrus atlantica, Juniperus chinensis, and Cupressus sempervirens varieties, and has demonstrated therapeutic potential across diverse disease models through its ability to modulate oxidative stress pathways and enhance endogenous antioxidant defenses [1] [2] [3].
Research conducted over the past several years has consistently demonstrated that this compound exerts its antioxidant effects through a multimodal mechanism involving direct free radical scavenging, enhancement of endogenous antioxidant enzyme systems, and suppression of inflammatory mediators that drive oxidative processes. The compound has shown particular efficacy in models of neurodegeneration, inflammatory arthritis, cerebral ischemia, and inflammatory lung injury [1] [4] [5]. The following sections provide detailed quantitative analyses of these effects, standardized experimental protocols for evaluating this compound's antioxidant activity, and visual representations of its primary mechanisms of action.
The antioxidant efficacy of this compound has been quantitatively demonstrated across multiple experimental models through measurement of established oxidative stress biomarkers. The table below summarizes key quantitative findings from recent studies:
Table 1: Quantitative Effects of this compound on Oxidative Stress Markers Across Disease Models
| Disease Model | Dose (mg/kg) | Reduction in MDA | Increase in SOD | Effect on Thiol | Other Key Markers | Citation |
|---|---|---|---|---|---|---|
| CFA-Induced Arthritis | 10, 20 (p.o., 21 days) | Significant decrease in serum MDA | Significant increase in serum SOD | Significant increase in thiol | ↓ TNF-α, ↓ IL-1β | [1] |
| LPS-Induced Neuroinflammation | 7.5, 15, 30 (p.o., 14 days) | Significant decrease in cerebral MDA | Significant increase in cerebral SOD | Significant increase in total thiol | ↓ TNF-α, ↓ IL-1β, ↓ AChE | [4] |
| Global Cerebral I/R Injury | 7.5, 15, 30 (i.p., 7 days) | Significant decrease in hippocampal MDA | Significant increase in hippocampal SOD | Significant increase in total thiol | ↓ NO, ↑ BDNF | [5] |
| LPS-Induced Lung Injury | 7.5, 15, 30 (p.o., 14 days) | Significant decrease in serum & lung MDA | Significant increase in serum & lung SOD | Significant increase in total thiol | ↓ TNF-α, ↓ IL-1β, ↑ CAT | [6] |
| Essential Oil Analysis | Varies by variety | n/a | n/a | n/a | IC50 DPPH: 45.49 µg/mL (var. pyramidalis) | [2] |
The consistent pattern observed across these studies demonstrates that this compound effectively reduces lipid peroxidation (as measured by MDA levels) while enhancing endogenous antioxidant capacity (SOD, thiol, catalase) in a dose-dependent manner. The effects were observed across different routes of administration (oral, intraperitoneal) and treatment durations, suggesting robust antioxidant activity.
Table 2: Effects of this compound on Inflammatory Cytokines Across Experimental Models
| Model | TNF-α Reduction | IL-1β Reduction | Other Inflammatory Mediators | Dose Response | Citation |
|---|---|---|---|---|---|
| CFA-Induced Arthritis | Significant decrease in serum | Significant decrease in serum | Not reported | Dose-dependent (10-20 mg/kg) | [1] |
| LPS-Induced Neuroinflammation | Significant decrease in hippocampus | Significant decrease in hippocampus | ↓ AChE activity | Dose-dependent (7.5-30 mg/kg) | [4] |
| LPS-Induced Lung Injury | Significant decrease in serum & BALF | Significant decrease in serum & BALF | ↓ WBC counts, ↓ neutrophil infiltration | Dose-dependent (7.5-30 mg/kg) | [6] |
This compound exerts its antioxidant and anti-inflammatory effects through multiple interconnected pathways that have been elucidated through various experimental models. The primary mechanisms include:
This compound demonstrates significant direct antioxidant activity through free radical scavenging capabilities. In essential oil extracts from Cupressus sempervirens var. pyramidalis, which is particularly rich in this compound, potent DPPH radical scavenging activity was observed with an IC50 value of 45.49 µg/mL [2]. This direct radical neutralization capacity represents the first line of defense against oxidative stress.
This compound significantly upregulates endogenous antioxidant defenses by increasing the activity of key antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) across various tissues [1] [5] [6]. Additionally, this compound administration consistently preserves total thiol content, which represents crucial sulfhydryl groups that serve as hydrogen donors in neutralizing reactive oxygen species.
The compound demonstrates potent anti-inflammatory activity through suppression of pro-inflammatory cytokines including TNF-α and IL-1β [1] [4] [6]. This cytokine modulation is particularly significant given the established crosstalk between inflammation and oxidative stress, where inflammatory cytokines can stimulate reactive oxygen species production and vice versa.
This compound appears to interfere with the NF-κB signaling pathway, a master regulator of inflammation and oxidative stress responses. In LPS-induced neuroinflammation models, this compound suppressed TLR4/NF-κB signaling, resulting in reduced expression of downstream inflammatory mediators [4]. Similar mechanisms are likely operative in other models, though further research is needed to fully elucidate these pathways.
The following diagram illustrates the integrated antioxidant and anti-inflammatory mechanisms of this compound:
Integrated Antioxidant and Anti-inflammatory Mechanisms of this compound
Objective: Evaluate the anti-arthritic and antioxidant effects of this compound in Complete Freund's Adjuvant (CFA)-induced arthritis in rats [1].
Animals: Adult male Wistar rats (180-220 g) were housed under standard laboratory conditions (22-25°C, 12h light/dark cycle) with free access to food and water.
Arthritis Induction: Arthritis was induced on day 0 by subcutaneous injection of 0.1 ml CFA into the right hind footpad.
Experimental Groups:
Treatment Duration: All treatments were administered daily for 21 days starting from day 1 post-CFA injection.
Assessment Parameters:
Key Findings: this compound (20 mg/kg) significantly reduced arthritis scores, paw volume, and pain responses while normalizing oxidative stress markers and pro-inflammatory cytokines in serum.
Objective: Evaluate the direct antioxidant potential of this compound-containing essential oils [2].
Essential Oil Extraction: Leaf essential oils were extracted from three Tunisian varieties of Cupressus sempervirens (var. horizontalis, numidica, and pyramidalis) using hydrodistillation.
Chemical Characterization: GC-MS analysis identified 47 compounds, predominantly monoterpenes, with α-pinene and 3-carene as major constituents. Var. pyramidalis was particularly rich in this compound.
Antioxidant Assays:
Key Findings: Var. pyramidalis, with high this compound content, demonstrated the strongest antioxidant activity (IC50: 45.49 µg/mL for DPPH; 127.7 µg/mL for ABTS).
The following diagram illustrates the typical experimental workflow for evaluating this compound's effects in animal models:
Experimental Workflow for this compound Evaluation in Preclinical Models
This compound has demonstrated significant neuroprotective effects in models of LPS-induced memory impairment and global cerebral ischemia/reperfusion injury [4] [5]. In LPS-induced neuroinflammation, this compound (7.5-30 mg/kg, oral, 14 days) significantly improved performance in Morris water maze and passive avoidance tests, indicating enhanced cognitive function. These improvements were associated with reduced cerebral levels of TNF-α, IL-1β, MDA, and acetylcholinesterase activity, along with increased total thiol and SOD levels [4].
In cerebral I/R injury, this compound administration (7.5-30 mg/kg, i.p., 7 days) improved memory function in passive avoidance tests, reduced hippocampal levels of MDA and nitric oxide, and increased total thiol, SOD, and brain-derived neurotrophic factor (BDNF) levels [5]. These findings suggest potential applications in stroke recovery and neurodegenerative conditions like Alzheimer's disease.
In CFA-induced arthritis models, this compound (10-20 mg/kg, oral, 21 days) significantly reduced paw edema, arthritis scores, and pain responses while normalizing serum levels of oxidative stress markers and pro-inflammatory cytokines [1]. The efficacy was comparable to indomethacin, a standard anti-inflammatory drug, suggesting potential as a natural therapeutic agent for rheumatoid arthritis.
This compound demonstrated protective effects against LPS-induced systemic inflammation and lung injury [6]. Treatment with this compound (7.5-30 mg/kg, oral, 14 days) dose-dependently reduced inflammatory cell infiltration, decreased TNF-α, IL-1β, and MDA levels in serum and bronchoalveolar lavage fluid, while increasing total thiol content and catalase and SOD activities. Histopathological examination confirmed reduced lung tissue damage, suggesting potential applications in acute lung injury and inflammatory respiratory conditions.
Beyond its antioxidant properties, this compound has demonstrated anti-cancer activity through multiple mechanisms. In human colorectal cancer models, this compound inhibited minichromosome maintenance (MCM) protein expression, induced G1 cell cycle arrest, and promoted apoptosis [3]. In glioblastoma, this compound suppressed VEGF-driven angiogenesis by downregulating VEGFR2 signaling through AKT/P70S6K and MAPK/ERK1/2 pathways [7]. These anti-angiogenic effects complement its direct antioxidant and anti-inflammatory activities in cancer prevention and treatment.
The accumulated evidence strongly supports this compound as a multifunctional natural compound with significant antioxidant, anti-inflammatory, and cytoprotective properties. Its ability to modulate both oxidative stress and inflammatory pathways through interconnected mechanisms makes it particularly attractive for therapeutic development. The consistent dose-dependent effects observed across various disease models, routes of administration, and treatment durations further strengthen its potential translational value.
Future research should focus on:
This compound inhibits cancer cell growth through several key mechanisms, as outlined in the table below.
| Mechanism | Description | Experimental Evidence |
|---|---|---|
| Induces Apoptosis | Activates the mitochondrial intrinsic pathway by increasing pro-apoptotic protein BID and inhibiting anti-apoptotic proteins (Bcl-2, Bcl-XL). Activates caspase-9 and causes DNA fragmentation. [1] | Flow cytometry (Annexin V/7-AAD), DNA gel electrophoresis, Western blot for protein levels. [1] |
| Disrupts Lipid Rafts | Causes redistribution of cholesterol and sphingomyelin from cell membrane lipid rafts. This disrupts pro-survival signaling and increases production of pro-apoptotic ceramides. [1] | Combined treatment with lipid raft-disrupting agent methyl-β-cyclodextrin showed additive effects. [1] |
| Inhibits Pro-SurvivalSignaling | Reduces levels of phosphorylated AKT, ERK, and mTOR. Inhibits activity of NF-κB transcription factor. [1] | Western blot analysis of protein expression and phosphorylation. [1] |
| Targets DNA Replication | Inhibits Minichromosome Maintenance (MCM) proteins, particularly MCM7, which are essential for DNA replication and overexpressed in cancer. [2] | Western blot, in vivo xenograft models, histological analysis of tumor tissues. [2] |
| Generates Oxidative Stress | Inhibits membrane-bound NADPH oxidase 2 (Nox2) enzyme activity, altering redox balance in cancer cells. [1] | Specific enzyme activity assays. [1] |
The following diagram illustrates the primary anticancer pathways and cellular targets of this compound:
Overview of this compound's Anticancer Mechanisms
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
This compound is a key component of cedarwood oil, primarily obtained from heartwood of trees in Juniperus and Cupressus genera. [3] [4]
| Species | Common Name | This compound Content (Typical Range) | Notes / Primary Use |
|---|---|---|---|
| Juniperus ashei | Texas Cedarwood | ~19% of oil [4] | Major commercial source ("Texas cedarwood oil"). [3] |
| Juniperus virginiana | Eastern Redcedar | ~15.8% of oil [4] | Major commercial source ("Virginia cedarwood oil"). [3] |
| Juniperus excelsa | Greek Juniper | 29.1% - 32.3% (leaf oil) [5] | Leaf oil; a major constituent. [5] |
| Juniperus californica | California Juniper | Up to 52% (heartwood oil) [3] | -- |
| Juniperus chinensis | Chinese Juniper | Up to 72.9% (heartwood oil) [3] | Source for anticancer studies. [2] |
Beyond anticancer effects, this compound exhibits other bioactivities:
While a complete ADME (Absorption, Distribution, Metabolism, Excretion) profile for this compound is not fully established, available data from formulation and interaction studies highlight key characteristics.
| Property | Key Findings | Notes / Quantitative Data |
|---|---|---|
| Solubility & Formulation | Poor aqueous solubility (21.88 mg/L at 25°C), lipophilic (logKow 4.67), volatile [1]. Nanoemulsions and creams significantly improve bioavailability [2] [1]. | In mice, the AUC0–t of a this compound nanoemulsion was 4-fold higher than an ointment [2]. A cream formulation increased skin retention AUC0–24 h by almost 3 times compared to an ethanol solution [1]. |
| Metabolism & Drug Interactions | Primarily metabolized by Cytochrome P450 (CYP) enzymes. Acts as a potent inhibitor of CYP2B6 and CYP3A4 [3]. | Inhibition constant (Ki) for CYP2B6: 0.9 μM (competitive inhibition). Ki for CYP3A4: 3.4 μM [3]. This indicates a potential for pharmacokinetic drug interactions. |
This compound exhibits multiple biological activities through diverse signaling pathways. The table below summarizes its core mechanisms and experimental findings.
| Pharmacological Area | Proposed Mechanism of Action | Key Experimental Findings |
|---|
| Anti-cancer Activity | • Induces mitochondrial intrinsic apoptosis pathway. • Disrupts cell membrane lipid rafts. • Inhibits pro-survival signaling (pAKT, pERK, pmTOR, NF-κB) [4]. | • GI50 in K562 (leukemia) and HT-29 (colon cancer) cells: ~180 μM [4]. • In RBCs, induced hemolysis and eryptosis (programmed cell death) via Ca2+ overload and NOS/CK1α signaling [5]. | | Anti-inflammatory & Analgesic Activity | • Reduces pro-inflammatory cytokines (TNF-α, IL-1β). • Increases anti-inflammatory cytokine (IL-10) [4] [6]. • Polymorphism (crystal form) affects activity [7]. | • In LPS-induced rat model, this compound (30 mg/kg) reduced TNF-α, IL-1β and oxidative stress markers, increasing antioxidant enzymes (CAT, SOD) [6]. • Crystal Form I showed the best analgesic and anti-inflammatory activity in mice [7]. | | Hair Growth Promotion | • Acts as a platelet-activating factor (PAF) receptor antagonist, potentially increasing blood flow to hair follicles [2] [1]. | • In C57BL/6 mice, nanoemulsion (50 mg/mL) led to more robust hair growth than minoxidil [2]. • this compound cream kept 83% of follicles in the anagen (growth) phase vs. catagen in control groups [1]. | | Activity Against Muscle Atrophy | • this compound derivative inhibits myostatin transcription via Ca2+-CaMK-FoxO3a signaling pathway, potentially through olfactory receptor MOR23 [8] [9]. | The derivative was more effective than this compound itself in reducing transcript levels of myostatin and MuRF1 in mouse muscle [8]. |
For researchers aiming to replicate key findings, here are summaries of critical methodologies from the literature.
This methodology is used to investigate this compound's chemosensitization effect [4].
This method evaluates this compound's efficacy in a systemic inflammation model [6].
This procedure assesses the efficacy of topical this compound formulations [2] [1].
The diagram below illustrates the key molecular mechanisms through which this compound and its derivative exert their documented pharmacodynamic effects.
This diagram summarizes the core signaling pathways through which this compound exerts its anti-cancer, anti-inflammatory, and anti-atrophy effects, including key steps like lipid raft disruption, calcium influx, and receptor-mediated signaling.
This compound is a natural sesquiterpene alcohol found predominantly in the essential oil of conifers, especially cedar wood (Juniperus virginiana), that has recently emerged as a promising lipid raft-disrupting agent with significant chemosensitization potential. Lipid rafts are specialized membrane microdomains (10-200 nm in size) characterized by their high concentrations of cholesterol and sphingolipids, which serve as crucial organizing centers for cellular signaling platforms. These membrane domains play pivotal roles in transducing various signaling events related to cell proliferation, survival, and death by compartmentalizing receptors and signaling molecules, thereby facilitating efficient molecular interactions. The ability of this compound to selectively target and disrupt these signaling platforms represents a novel approach to cancer therapy, particularly for overcoming treatment resistance that often limits conventional chemotherapeutic strategies [1] [2].
The significance of this compound's mechanism lies in its capacity to modulate membrane fluidity and composition, thereby interfering with pro-survival signaling pathways that are frequently hyperactive in cancer cells. Unlike many targeted therapies that focus on single signaling molecules, this compound's membrane-targeting approach potentially affects multiple oncogenic pathways simultaneously, making it an attractive candidate for combination therapies. Research indicates that this compound exerts its growth inhibitory effects primarily through the redistribution of key lipid components from membrane rafts, leading to the activation of intrinsic apoptotic pathways and suppression of survival signals in various human cancer cell lines, including leukemia and colon carcinoma models [1] [3].
Cholesterol and Sphingomyelin Redistribution: this compound treatment causes significant redistribution of both cholesterol and sphingomyelin contents from membrane lipid rafts, fundamentally altering the structural integrity of these signaling platforms. This effect was confirmed through combination studies with methyl-β-cyclodextrin (MβCD), a known lipid raft-disrupting agent, where this compound demonstrated a combined additive effect, synergistically enhancing membrane disruption [1].
Ceramide Production: The disruption of lipid rafts by this compound leads to increased production of ceramides, sphingolipid messengers that initiate apoptotic functions upon activation. This ceramide generation occurs through the hydrolytic breakdown of sphingomyelin, fundamentally changing the lipid raft composition from cholesterol-enriched "chol-rafts" that promote survival to ceramide-enriched "cer-rafts" that facilitate apoptosis [1] [2].
NADPH Oxidase Inhibition: this compound-mediated lipid raft destabilization results in the inhibition of membrane-bound NADPH oxidase 2 (Nox2) enzyme activity. This enzyme, located in lipid raft regions, has been associated with growth promotion in cancer cells through the generation of reactive oxygen species (ROS) that activate various pro-survival transcription factors, including NF-κB [1].
Table 1: this compound's Effects on Critical Signaling Pathways in Cancer Cells
| Pathway Component | Effect of this compound | Functional Consequence |
|---|---|---|
| PI3K/AKT Pathway | Inhibition of pAKT | Reduced cell survival & proliferation |
| MAPK/ERK Pathway | Inhibition of pERK | Decreased growth signaling |
| mTOR Signaling | Inhibition of pmTOR | Reduced protein synthesis & growth |
| NF-κB Pathway | Reduced nuclear p65 | Downregulation of survival genes |
| Bcl-2 Family | Downregulation of Bcl-2/Bcl-XL | Promoted mitochondrial apoptosis |
| IAP Family | Inhibition of XIAP | Enhanced caspase activation |
The downstream signaling consequences of this compound-induced lipid raft disruption are extensive and collectively promote a pro-apoptotic cellular environment. By inhibiting the PI3K/AKT/mTOR axis, this compound interferes with one of the most frequently activated pro-survival pathways in cancer. Simultaneously, suppression of ERK signaling further dampens proliferative signals, while the reduction in NF-κB activity decreases the expression of anti-apoptotic genes. The net effect is a coordinated reprogramming of the cellular signaling landscape from pro-survival to pro-death, effectively lowering the threshold for apoptosis induction [1] [3].
Table 2: Quantitative Assessment of this compound's Anticancer Effects Across Cell Lines
| Cell Line | Cancer Type | GI₅₀ (μM) | Apoptosis Induction | Necrosis Induction |
|---|---|---|---|---|
| K562 | Chronic Myelogenous Leukemia | 179.5 μM | Significant (Annexin V+) | 2-5.1% (dose-dependent) |
| HT-29 | Colon Cancer | 185.5 μM | Significant | Not Specified |
| A549 | Lung Cancer | Previously Reported | Mitochondrial Pathway | Not Specified |
| Multiple | Various Cancers | Dose-Dependent | Caspase-9 Dependent | Minimal |
The growth inhibitory concentrations (GI₅₀) demonstrate this compound's potency against susceptible cancer cell lines, with human leukemia K562 and colon cancer HT-29 cells showing particular sensitivity. Flow cytometry analyses using annexin V/7-AAD double staining confirmed that this compound treatment causes significant apoptosis induction, with early apoptotic markers evident through DNA fragmentation patterns approximating 200 bp fragments on agarose gel electrophoresis. Cell cycle analysis further revealed dose-dependent accumulation of cells in the sub-G1 phase (5% at 100 μM and 18.4% at 200 μM), consistent with apoptotic DNA degradation. Notably, this compound induced only minimal necrosis (2% at 100 μM and 5.1% at 200 μM), indicating that programmed cell death rather than accidental necrosis is the primary mechanism of cell killing [1] [3].
Table 3: this compound-Induced Changes in Key Apoptotic Regulators
| Protein Category | Specific Proteins | Expression Change | Functional Impact |
|---|---|---|---|
| Pro-Apoptotic Activators | BID | Activated | Initiates mitochondrial apoptosis |
| Anti-Apoptotic Bcl-2 | Bcl-2, Bcl-XL | Downregulated | Releases inhibition of apoptosis |
| Inhibitor of Apoptosis | XIAP | Inhibited | Enhances caspase activity |
| Executioner Caspases | Caspase-9 | Activated | Mitochondrial intrinsic pathway |
| Survival Pathway Kinases | pAKT, pERK, pmTOR | Inhibited | Reduces pro-survival signaling |
The protein expression changes induced by this compound create a cellular environment permissive for apoptosis execution. The activation of BID, a key pro-apoptotic Bcl-2 family member, serves as an important initiator of the mitochondrial apoptotic pathway. Concurrently, the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL removes critical barriers to apoptosis, while XIAP inhibition relieves suppression of caspase activity. The central role of caspase-9 activation specifically confirms engagement of the mitochondrial intrinsic apoptosis pathway rather than the death receptor-mediated extrinsic pathway. These molecular events collectively demonstrate this compound's ability to orchestrate a comprehensive pro-apoptotic program through multiple coordinated mechanisms [1].
Cell Viability Assessment: The anti-proliferative effects of this compound are typically evaluated using standardized viability assays such as MTT or WST-1. Cells are seeded in 96-well plates at appropriate densities (e.g., 5-10 × 10³ cells/well) and treated with increasing concentrations of this compound (typically ranging from 0-200 μM) for 24-72 hours. Following incubation, viability reagents are added according to manufacturer protocols, and absorbance measurements are taken using a plate reader. GI₅₀ values (concentration causing 50% growth inhibition) are calculated using non-linear regression analysis of dose-response curves, with each condition performed in at least triplicate replicates for statistical validity [1].
Apoptosis Detection via Flow Cytometry: For quantitative assessment of apoptosis, the annexin V/7-AAD staining protocol is recommended. Following this compound treatment, cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and 7-AAD are added according to manufacturer instructions, followed by incubation in darkness for 15-20 minutes. Samples are then analyzed using a flow cytometer, with a minimum of 10,000 events recorded per condition. Annexin V-positive/7-AAD-negative cells represent early apoptotic populations, while double-positive cells indicate late apoptosis or necrosis. This method provides quantitative apoptotic indices and distinguishes apoptosis from necrotic cell death [1].
DNA Fragmentation Analysis: The characteristic oligonucleosomal fragmentation of DNA during apoptosis can be detected through agarose gel electrophoresis. After this compound treatment, cells are lysed and DNA is extracted using phenol-chloroform extraction or commercial kits. Extracted DNA is then separated on a 1.5-2.0% agarose gel containing ethidium bromide, and the characteristic ~200 bp DNA ladder is visualized under UV illumination. This method serves as a biochemical confirmation of apoptosis complementary to flow cytometric analyses [1].
Cholesterol Redistribution Assays: The redistribution of cholesterol from membrane lipid rafts can be visualized using fluorescent cholesterol analogs such as NBD-cholesterol or filipin staining. For quantitative assessment, cholesterol oxidase sensitivity assays can be employed, as cholesterol in lipid rafts is typically inaccessible to this enzyme until raft disruption occurs. Additionally, detergent-resistant membrane fractionation followed by cholesterol quantification provides a biochemical measure of raft cholesterol content. These techniques collectively demonstrate this compound's effect on membrane cholesterol organization [1] [2].
Sphingomyelin and Ceramide Analysis: The redistribution of sphingomyelin and subsequent ceramide generation can be quantified using thin-layer chromatography (TLC) or mass spectrometry-based lipidomics. Following this compound treatment, lipids are extracted using chloroform-methanol mixtures, separated by TLC, and visualized with appropriate staining. For enhanced sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS/MS) provides absolute quantification of specific sphingolipid species, allowing precise measurement of the ceramide/sphingomyelin ratio shifts following this compound exposure [1] [4].
Functional Lipid Raft Assessment: The functional integrity of lipid rafts can be evaluated through caveolin-1 localization studies using immunofluorescence microscopy or detergent-resistant membrane fractionation in sucrose density gradients. Additionally, the redistribution of raft-associated proteins such as flotillins or specific signaling receptors (e.g., EGFR) from raft to non-raft fractions provides indirect evidence of raft disruption. These approaches validate the functional consequences of this compound-induced lipid alterations on membrane protein organization [1] [2].
The molecular mechanisms of this compound's lipid raft disruption and its downstream effects on signaling pathways and apoptotic execution can be integrated into a comprehensive visual representation. The following diagram illustrates these coordinated mechanisms:
This compound disrupts lipid rafts, triggering mitochondrial apoptosis through multiple coordinated pathways.
The diagram illustrates how this compound's primary action on membrane lipid rafts initiates a cascade of molecular events that collectively promote apoptotic cell death. The disruption of cholesterol and sphingomyelin organization leads to two major consequences: first, the inhibition of pro-survival signaling through PI3K/AKT, ERK, and NF-κB pathways; and second, the activation of pro-apoptotic signaling through ceramide generation and BID activation. These parallel processes converge on the mitochondrial apoptotic pathway, resulting in caspase-9 activation and execution of programmed cell death. The visual representation highlights the multi-target nature of this compound's mechanism, explaining its efficacy in sensitizing cancer cells to apoptosis [1] [3] [2].
The lipid raft-disrupting properties of this compound present compelling opportunities for developing novel combination therapies aimed at overcoming chemoresistance. Research indicates that this compound can be classified as a natural chemosensitizer that may enhance the efficacy of conventional chemotherapeutic agents. This potential stems from its ability to modulate multiple resistance mechanisms simultaneously, including the suppression of anti-apoptotic proteins, inhibition of pro-survival signaling pathways, and alteration of membrane properties that may affect drug uptake and retention. The multi-target mechanism addresses the heterogeneity and adaptive capacity of cancer cells that often limit single-target approaches [1] [3].
Previous studies with other natural compounds provide precedents for this approach. Resveratrol, for example, has demonstrated chemosensitization effects in various cancers including lung cancer, prostate cancer, multiple myeloma, and acute myeloid leukemia when combined with chemotherapeutic agents like 5-fluorouracil, doxorubicin, paclitaxel, cisplatin, and vincristine. The observed enhancements in efficacy were mediated through modulation of multiple signaling pathways including drug transporters, cell proliferation and survival pathways, and specific signaling cascades involving NF-κB and STAT-3. Similarly, this compound's comprehensive effects on lipid raft organization and downstream signaling position it as a promising candidate for similar combination therapy strategies [1] [3].
Mechanistic Studies of Lipid Raft Biology: this compound serves as a valuable experimental tool for investigating lipid raft structure and function in various cellular contexts. Its defined mechanism of cholesterol and sphingomyelin redistribution provides researchers with a specific chemical intervention for probing raft-dependent processes beyond cancer biology, including immune signaling, viral entry mechanisms, and membrane trafficking events. The ability to selectively disrupt these membrane microdomains enables functional validation of raft-associated processes in diverse physiological and pathophysiological contexts [1].
Drug Development Considerations: For translational development, several pharmacological properties require further investigation, including this compound's bioavailability, tissue distribution, metabolism, and potential off-target effects. The analgesic and anti-inflammatory effects observed in mouse models (e.g., reduction of pro-inflammatory cytokines TNF-α and IL-1β with compensatory activation of anti-inflammatory IL-10 in LPS-induced inflammation models) suggest potential additional benefits but also indicate the need to understand its full spectrum of biological activities. Structure-activity relationship studies may help identify optimized derivatives with improved potency and selectivity profiles [1] [3].
Biomarker Development and Patient Stratification: The dependence on lipid raft integrity for this compound's mechanism suggests potential biomarkers for identifying responsive tumors. Evaluation of membrane composition, particularly cholesterol content and specific lipid raft protein expression patterns (e.g., caveolin-1, flotillins), may help predict sensitivity. Additionally, assessment of signaling pathway activation status in the PI3K/AKT, ERK, and NF-κB pathways could provide complementary biomarkers for patient selection in potential clinical applications [1] [2].
This compound represents a promising natural product scaffold with a novel mechanism of action centered on lipid raft disruption. Its ability to redistribute cholesterol and sphingomyelin from membrane microdomains initiates a cascade of molecular events that ultimately promote apoptosis through the mitochondrial intrinsic pathway while simultaneously inhibiting multiple pro-survival signaling networks. The comprehensive nature of this mechanism, targeting both membrane structure and multiple signaling pathways, offers distinct advantages for overcoming the heterogeneity and adaptive resistance that often limit targeted therapies.
This compound, a natural sesquiterpene alcohol, triggers apoptosis in cancer cells through multiple interconnected signaling pathways. The following diagram illustrates the core mechanisms and their relationships:
This compound induces apoptosis through multiple interconnected pathways including lipid raft disruption, mitochondrial intrinsic pathway, PI3K/Akt inhibition, and ROS-mediated DNA damage.
Table 1: this compound Efficacy Across Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (μM) | Key Apoptotic Markers | Primary Pathway | Reference |
|---|---|---|---|---|---|
| K562 | Human leukemia | 179.5 | ↑BID, ↓Bcl-2, ↓Bcl-XL, ↓XIAP, ↑caspase-9 | Lipid raft destabilization | [1] [2] |
| HT-29 | Human colon cancer | 185.5 | ↑BID, ↓Bcl-2, ↓Bcl-XL, ↓XIAP, ↑caspase-9 | Lipid raft destabilization | [1] [3] |
| A549 | Non-small cell lung cancer | ~200* | ↓p-PI3K, ↓p-Akt, ↓MTP, ↑ROS, ↑LC3B | PI3K/Akt inhibition & autophagy | [4] [5] |
| Glioblastoma cells | Brain cancer | Not specified | ↑Bax, ↓Bcl-2, ↑caspase-8, ↑caspase-9, DNA damage | Extrinsic & intrinsic apoptosis | [6] |
Note: *Value estimated from graphical data; GI₅₀ = concentration causing 50% growth inhibition
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition | Toxicity Observations | Reference |
|---|---|---|---|---|---|
| HT-29 colorectal xenograft | 50 mg/kg, i.v., 3×/week | 14 days | Significant reduction | No apparent weight loss | [3] |
| Glioblastoma xenograft | Not specified | Not specified | Significant suppression | Low or no short/long-term toxicity | [6] |
| Glioblastoma orthotopic | Not specified | Not specified | Significant suppression | Low or no short/long-term toxicity | [6] |
Annexin V/7-AAD Double Staining [1] [3]
Cholesterol/Sphingomyelin Redistribution [1] [2] [7]
Protein Extraction and Detection [1] [3]
This compound demonstrates chemosensitization properties, particularly in glioblastoma models where it synergizes with temozolomide (TMZ) by blocking the AKT/mTOR pathway, thus reducing drug resistance [6]. Similar combinatorial approaches could be explored with conventional DNA-damaging agents, given this compound's impact on DNA damage response.
Beyond apoptosis, this compound induces autophagy in A549 lung cancer cells, characterized by:
Molecular docking studies reveal this compound directly targets the androgen receptor (AR), reducing DHT-mediated AR nuclear translocation and downstream gene expression (KLK3/TMPRSS2), representing a novel mechanism in AR-positive cancers [6].
The multi-target mechanism of this compound makes it particularly valuable for:
Current evidence strongly supports this compound as a promising multi-target anticancer agent with a unique mechanism centered on lipid raft destabilization. Future research should focus on improving bioavailability, conducting comprehensive toxicity studies, and exploring synergistic combinations with standard chemotherapeutics for potential clinical translation.
This compound has demonstrated potential in mitigating neurodegeneration via anti-inflammatory and antioxidant mechanisms, with applications in models of Alzheimer's and Parkinson's diseases [1].
| Activity/Effect | Experimental Model | Dosage / Concentration | Key Outcomes & Mechanisms |
|---|---|---|---|
| Memory Improvement [2] | LPS-induced memory impairment in rats (in vivo) | 7.5, 15, 30 mg/kg (oral, 2 weeks) | ↓ Acetylcholinesterase (AChE) activity; ↓ TNF-α & IL-1β; ↓ MDA; ↑ total thiol & SOD [2]. |
| Parkinson's Disease Mitigation [3] | 6-OHDA-induced PD in rats (in vivo) | 10, 20 mg/kg (oral, 6 weeks) | Improved motor coordination & cognitive function; ↓ striatal MDA; ↑ total thiol & SOD activity [3]. |
| Anti-inflammatory [2] | LPS-induced neuroinflammation in rats (in vivo) | 7.5, 15, 30 mg/kg (oral, 2 weeks) | Significant reduction in cerebral pro-inflammatory cytokines (TNF-α, IL-1β) [2]. |
| Antioxidant [2] [3] | LPS & 6-OHDA models in rats (in vivo) | 10-30 mg/kg (oral) | Restoration of oxidative stress markers (MDA, total thiol, SOD) [2] [3]. |
This compound suppresses growth of various cancer cells by inducing oxidative stress, mitochondrial dysfunction, and apoptosis [1] [4].
| Activity/Effect | Experimental Model | Dosage / Concentration | Key Outcomes & Mechanisms |
|---|---|---|---|
| Pro-Eryptosis & Hemolysis [4] | Human RBCs (in vitro) | 10-200 µM (24-48h incubation) | ↑ Phosphatidylserine exposure; ↑ intracellular Ca2+; cell shrinkage; hemolysis mediated by NOS & CK1α [4]. |
| Anticancer (General) [1] | Various cancer cell lines (in vitro/in vivo) | Information varied across studies | Induces apoptosis via DNA damage, mitochondrial dysfunction, and cell cycle arrest [1]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
This protocol evaluates this compound's effect on memory and neuroinflammation [2].
This in vitro protocol assesses this compound's potential side effects on red blood cells [4].
This compound's biological activities are mediated through the modulation of specific signaling pathways. The diagram below illustrates its neuroprotective mechanism against LPS-induced inflammation and oxidative stress.
This compound counters LPS-induced neuroinflammation and oxidative stress, protecting memory function. [2]
The anticancer activity of this compound involves a different pathway, as shown below, particularly regarding its side effects on red blood cells.
>this compound induces eryptosis in red blood cells via calcium overload, NOS, and CK1α signaling. [4]
Future research should focus on:
Current research has begun to elucidate the multi-targeted anticancer mechanisms of Cedrol, a sesquiterpene alcohol found in coniferous trees [1]. The table below summarizes its key mechanisms and observed effects.
| Mechanism of Action | Observed Effect / Pathway Involvement | Experimental Evidence |
|---|---|---|
| Apoptosis Induction | Caspase-dependent pathways; oxidative stress and mitochondrial dysfunction [1] [2]. | In vitro studies on renal adenocarcinoma, melanoma, non-small-cell lung carcinoma, glioblastoma, and colorectal cancer cells [1] [2]. |
| Cell Cycle Arrest | Disruption of cell division leading to growth inhibition [1]. | In vitro studies on glioblastoma and colorectal cancer cells [1]. |
| DNA Damage | Directly causing DNA damage in cancer cells [1]. | In vitro studies on glioblastoma cells [1]. |
| Modulation of Intracellular Calcium | Triggers Ca2+ overload [2]. | Flow cytometry in human RBCs; linked to eryptosis (programmed cell death) [2]. |
| Inhibition of Survival Signals | Suppression of pro-survival signals; inhibition of minichromosome maintenance proteins [1]. | In vitro cancer models [1]. |
The following diagram synthesizes the primary signaling pathways through which this compound is known to exert its effects, based on current research findings:
Summary of this compound's primary molecular mechanisms of action.
Despite promising preclinical findings, significant knowledge gaps limit this compound's translation into clinical applications.
| Research Gap Category | Specific Gaps & Future Directions |
|---|
| Efficacy & Translational Research | • Lack of robust in vivo data: Need for well-designed animal studies across different cancer types [1]. • Combination therapy potential: Research into synergy with standard chemotherapies (e.g., temozolomide) [1] [2]. • Derivative development: Synthesis of novel analogs for improved potency and reduced toxicity [3] [4]. | | Safety & Toxicology | • Comprehensive toxicology profile: Systemic toxicity evaluation beyond erythrocyte effects [2]. • Mechanism of blood toxicity: In-depth study of Ca2+-mediated eryptosis/hemolysis and mitigation strategies (e.g., NOS/CK1α inhibition) [2]. | | Mechanistic & Pharmaceutical Research | • Detailed signaling pathways: Elucidating upstream/downstream elements of Ca2+-CaMK-FoxO3a and other pathways [1] [3]. • Target identification: Identifying direct protein targets and off-target effects [1]. • Drug delivery systems: Development of formulations (e.g., nanoparticles) to enhance bioavailability and target tumors [4]. |
To address the identified gaps, a structured research approach is recommended. The workflow below outlines a comprehensive strategy from in vitro mechanistic studies to preclinical development.
Proposed multi-stage research framework for this compound development.
For the experimental phases outlined above, here are specific protocols and considerations based on current research:
In Vitro Mechanistic Studies:
In Vivo Efficacy & Toxicology:
Lead Optimization & Preclinical Development:
The future of this compound research is promising but requires a concerted effort to move beyond observational in vitro studies. A focus on rigorous translational science, detailed safety pharmacology, and intelligent drug design will be crucial in determining whether this natural product can become a valuable therapeutic agent.
This compound is a natural sesquiterpene alcohol, a major component of cedarwood oil [1]. Recent scientific interest has explored its potential therapeutic applications. The table below summarizes key findings from recent in vivo studies.
| Study Focus / Model | Subject (Dosage, Administration) | Treatment Duration | Key Findings / Proposed Effects | Safety & Toxicity Observations |
|---|---|---|---|---|
| Neuroprotection [2] | Male Wistar rat (10 & 20 mg/kg, oral gavage) | From 3 days before to 6 weeks after disease induction | Improved motor/cognitive function; reduced oxidative stress in the brain (↑SOD, ↑thiol, ↓MDA) | No adverse effects reported at tested doses in the model. |
| Anti-Obesity [1] | Mouse (0.2% w/w in high-fat diet) | 19 weeks | Prevented body weight gain, hepatic steatosis, insulin resistance; ameliorated glucose intolerance. | No overt toxicity reported; diet was well-tolerated for the study period. |
| Muscle Atrophy [3] | Mouse (this compound derivative in diet) | Not specified | Attenuated muscle atrophy by inhibiting myostatin/MuRF1 via Ca2+-CaMK-FoxO3a pathway. | The study focused on a derivative; specific this compound toxicity not discussed. |
For researchers looking to replicate or build upon these findings, here are the detailed experimental protocols from the key studies.
1. Neuroprotective Study in a Parkinson's Disease Model [2]
2. Anti-Obesity Study in a Mouse Model [1]
The following diagram illustrates a potential signaling pathway for a this compound derivative in attenuating muscle atrophy, as identified in one study [3]. This offers insight into how this compound might interact with biological systems.
Figure: Proposed pathway for a this compound derivative inhibiting myostatin and MuRF1 expression via the MOR23 calcium signaling pathway. Based on [3].
The available data, while promising, is insufficient for a complete toxicological assessment.
This compound, a principal sesquiterpene component derived from Cedrus atlantica (Atlas cedarwood oil), has demonstrated significant anti-anaphylactic properties through its potent inhibition of mast cell degranulation and histamine release. However, its poor aqueous solubility (21.88 mg/L) substantially limits its bioavailability and therapeutic potential. To overcome this challenge, Nanostructured Lipid Carriers (NLCs) have been developed as an advanced colloidal drug delivery system. NLCs consist of a binary lipid matrix comprising both solid and liquid lipids stabilized by surfactant mixtures, creating a nanostructured core (typically 50-500 nm) that enhances drug loading capacity, stability, and bioavailability compared to first-generation solid lipid nanoparticles. The imperfect crystalline structure of NLCs provides abundant space for accommodating this compound molecules, while the lipid composition facilitates both controlled release and improved permeability across biological barriers.
The therapeutic rationale for developing this compound-loaded NLCs stems from the need for effective anti-type I hypersensitivity treatments with reduced side effects compared to conventional corticosteroids and antihistamines. This compound has demonstrated dose-dependent inhibition of compound 48/80-induced calcium uptake into mast cells, a key pathway in anaphylactoid responses. When encapsulated in NLCs stabilized with vitamin E TPGS (a P-glycoprotein efflux inhibitor), this compound exhibits enhanced oral bioavailability and prolonged circulation time, enabling preventive administration against anaphylactic reactions. Preclinical studies indicate that a single oral dose of this compound-NLC administered 24 hours before allergen exposure can significantly prevent anaphylactoid reactions, highlighting its potential as a prophylactic anti-allergic therapeutic.
The lipid matrix of NLCs requires careful selection of solid and liquid lipids to create an optimal imperfect crystal structure for high this compound loading. The solid lipid provides the structural framework, while the liquid lipid enhances drug loading capacity and prevents drug expulsion during storage.
Table 1: Lipid Phase Components for this compound-Loaded NLCs
| Component | Function | Concentration Range | Specific Example |
|---|---|---|---|
| Solid Lipid | Structural matrix, controls drug release | 2.0-5.0% (w/v) | Compritol 888 ATO (glycerol behenate) |
| Liquid Lipid | Creates crystal imperfections, enhances drug loading | 1.0-3.0% (w/v) | Triolein (glyceryl trioleate) |
| Active Compound | Therapeutic agent | 0.05-0.2% (w/v) | This compound (purity ≥98%) |
The solid-to-liquid lipid ratio typically ranges from 70:30 to 99.9:0.1, with optimal performance observed at approximately 70:30 for this compound encapsulation. Compritol 888 ATO is preferred due to its excellent biocompatibility and ability to form polymorphic crystals with sufficient imperfections for drug accommodation. Triolein serves as an effective liquid lipid because it enhances membrane fluidity and promotes the formation of hexagonal phases that may facilitate cellular uptake. The selection of these specific lipids is based on their GRAS (Generally Recognized as Safe) status and compatibility with this compound, as demonstrated in preclinical studies [1].
The aqueous phase stabilizes the lipid nanoparticles through surfactant activity and prevents aggregation through electrostatic and steric mechanisms.
Table 2: Aqueous Phase Components for this compound-Loaded NLCs
| Component | Function | Concentration Range | Specific Examples |
|---|---|---|---|
| Primary Surfactant | Reduces interfacial tension, stabilizes nanoparticles | 1.5-3.0% (w/v) | Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) |
| Secondary Surfactant | Enhances stabilization, prevents aggregation | 0.5-1.5% (w/v) | Soya lecithin |
| Co-surfactant | Fine-tunes particle size and stability | 0.2-0.8% (w/v) | Sodium deoxycholate |
| Aqueous Base | Dispersion medium | q.s. to 100% | Double-distilled water |
The combination of multiple surfactants creates a stable surfactant coat around the lipid core, with vitamin E TPGS providing additional benefits as a P-glycoprotein inhibitor that enhances intestinal absorption of this compound. The critical micelle concentration of vitamin E TPGS is exceptionally low (0.02% w/w), making it efficient for nanoparticle stabilization. Soya lecithin contributes membrane compatibility while sodium deoxycholate fine-tunes particle size through its hydrophobic-hydrophilic balance. This surfactant combination has been shown to produce NLCs with zeta potential values below -30 mV, indicating excellent electrostatic stability [1].
The hot high-pressure homogenization method is preferred for this compound-NLC preparation due to its excellent scalability and ability to produce nanoparticles with narrow size distribution. This protocol describes the optimized procedure for manufacturing this compound-loaded NLCs with reproducible characteristics.
Lipid Phase Preparation: In a glass beaker, combine Compritol 888 ATO (2.0% w/v) and triolein (1.0% w/v). Heat the mixture to 70±2°C with continuous magnetic stirring at 300 rpm until a clear, homogeneous lipid melt is obtained. Add this compound (0.1% w/v) to the molten lipid mixture and maintain at 70±2°C with continuous stirring until completely dissolved.
Aqueous Phase Preparation: In a separate glass beaker, dissolve vitamin E TPGS (1.5% w/v), soya lecithin (0.5% w/v), and sodium deoxycholate (0.5% w/v) in double-distilled water heated to 70±2°C. Maintain this temperature with continuous stirring at 300 rpm until a clear solution is obtained.
Primary Emulsion Formation: Pour the heated lipid phase slowly into the aqueous phase while subjecting the mixture to high-speed homogenization at 10,400 rpm for 5 minutes using an Ultra-Turrax homogenizer. This forms a coarse pre-emulsion with droplet size typically between 1-10 μm. Maintain temperature at 70±2°C throughout this process.
High-Pressure Homogenization: Immediately transfer the hot coarse emulsion to a high-pressure homogenizer pre-heated to 70°C. Subject the emulsion to five homogenization cycles at 600 bar pressure. Maintain product temperature throughout the process using a jacketed cooling system if necessary.
Cooling and Crystallization: After the final homogenization cycle, immediately cool the nanoemulsion in an ice bath to 4°C with gentle magnetic stirring (100 rpm) to facilitate lipid crystallization and NLC formation. The cooling rate significantly influences particle structure, so maintain controlled cooling at approximately 2°C per minute.
Storage: Store the resulting this compound-NLC dispersion at 4°C in sterile glass vials for short-term use (up to 30 days). For long-term stability, lyophilize the dispersion using cryoprotectants such as trehalose (5% w/v) and store the lyophilized powder at -20°C.
The entire process should be conducted under nitrogen atmosphere when possible to prevent lipid oxidation. Quality control checks including particle size and PDI measurement should be performed immediately after preparation to verify batch consistency. This method typically produces this compound-NLCs with average diameters of 71-92 nm with low polydispersity indices (0.2-0.3), indicating homogeneous size distribution [1] [2].
Comprehensive characterization of this compound-loaded NLCs is essential to ensure batch-to-batch consistency, stability, and performance. The following methods provide a complete quality control profile for the formulated nanoparticles.
Table 3: Standard Characterization Techniques for this compound-Loaded NLCs
| Parameter | Analytical Method | Sample Preparation | Acceptance Criteria |
|---|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Dilution 1:100 in purified water | Size: 50-300 nm; PDI: <0.3 |
| Zeta Potential | Electrophoretic Light Scattering | Dilution 1:100 in 1 mM NaCl | <-30 mV (for anionic systems) |
| Entrapment Efficiency | HPLC/Ultrafiltration | Dilution 1:5, filtration through 5 μm | >85% |
| Morphology | Transmission Electron Microscopy | Negative staining with 1% uranyl acetate | Spherical, smooth surface |
| Crystallinity | Differential Scanning Calorimetry | Lyophilized powder, heating rate 10°C/min | Amorphous lipid matrix |
| pH | pH meter | Undiluted dispersion | 6.5-7.5 |
For entrapment efficiency determination, the validated HPLC method utilizes a C18 reverse-phase column with UV detection at 210-254 nm. The mobile phase typically consists of acetonitrile:water (88:12 v/v) at a flow rate of 1.0 mL/min. The encapsulation efficiency (%) is calculated using the formula: EE% = (Amount of this compound in NLC / Total this compound added) × 100. The drug loading capacity is calculated as DL% = (Weight of this compound in NLC / Total weight of lipids) × 100, with optimal values ranging from 1-5% for this compound-NLCs [1] [3].
The drug release profile of this compound from NLCs should be evaluated using dialysis membrane methods in appropriate release media (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions). Samples are collected at predetermined intervals and analyzed by HPLC to determine this compound concentration. The release kinetics can be modeled using zero-order, first-order, Higuchi, and Korsmeyer-Peppas equations to understand the release mechanism.
Accelerated stability studies should be conducted according to ICH guidelines by storing this compound-NLC formulations at 4°C, 25°C, and 40°C for 90 days. Samples are periodically analyzed for changes in particle size, PDI, zeta potential, entrapment efficiency, and pH. Optimal stability is achieved when all parameters remain within acceptable ranges with minimal variation. The inclusion of cryoprotectants such as trehalose or sucrose (5% w/v) before lyophilization helps maintain nanoparticle structure during freeze-drying and subsequent storage [2].
The anti-anaphylactic activity of this compound-NLCs can be evaluated in vitro using compound 48/80-induced mast cell degranulation models.
Mast Cell Culture: Maintain rat basophilic leukemia (RBL-2H3) cells in RPMI 1640 medium supplemented with 15% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
Compound 48/80 Challenge: Seed cells in 24-well plates (2×10⁵ cells/well) and incubate for 24 hours. Pre-treat cells with this compound-NLCs (0.1-100 μg/mL), plain this compound, blank NLCs, or positive control (cromolyn sodium) for 1 hour. Then stimulate with compound 48/80 (5 μg/mL) for 30 minutes.
β-Hexosaminidase Assay: Collect supernatant and measure β-hexosaminidase release (a marker of mast cell degranulation) using 4-nitrophenyl N-acetyl-β-D-glucosaminide as substrate in 0.1 M citrate buffer (pH 4.5). Incubate for 90 minutes at 37°C, stop reaction with 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10), and measure absorbance at 405 nm.
Histamine Release: Alternatively, measure histamine release using O-phthalaldehyde (OPT) fluorometric assay. Mix supernatant with 1% OPT in methanol, incubate for 40 minutes at 4°C, then measure fluorescence at excitation 360 nm/emission 450 nm.
Calcium Influx Measurement: Load mast cells with Fura 2-AM (2 μM) for 30 minutes at 37°C. Pre-treat with this compound-NLCs for 1 hour, then stimulate with compound 48/80. Monitor intracellular calcium levels by measuring fluorescence ratio at 340/380 nm excitation and 510 nm emission.
Calculate percentage inhibition using the formula: Inhibition % = [(Control - Test)/(Control - Blank)] × 100. This compound-NLCs typically show dose-dependent inhibition of mast cell degranulation with significantly enhanced efficacy compared to plain this compound [1].
The therapeutic efficacy of this compound-NLCs is evaluated using compound 48/80-induced systemic anaphylaxis models in mice or rats.
Animal Model: Use 6-8 week old BALB/c mice (18-22 g) maintained under standard laboratory conditions.
Prophylactic Protocol: Administer this compound-NLCs (10-50 mg this compound/kg), plain this compound, blank NLCs, or positive control (prednisolone) orally 24 hours before anaphylaxis induction.
Anaphylaxis Induction: Inject compound 48/80 (8 mg/kg) intraperitoneally to induce systemic anaphylaxis.
Monitoring and Scoring: Observe animals for 1 hour and score anaphylactic symptoms using a standardized scale (0: no symptoms; 1: scratching and rubbing around nose and head; 2: puffiness around eyes and mouth, diarrhea, pilar erecti; 3: wheezing, labored respiration, cyanosis around the mouth and tail; 4: collapse or convulsions; 5: death).
Mast Cell Staining: Sacrifice animals 90 minutes after compound 48/80 injection. Collect peritoneal cells and stain with toluidine blue to visualize mast cells. Count degranulated mast cells (showing extrusion of granules) versus intact mast cells.
Histamine Measurement: Collect blood samples, separate plasma, and measure histamine levels using ELISA or fluorometric methods.
Calculate mortality rates and compare symptom scores between treatment groups. Effective this compound-NLC formulations typically reduce mortality to <20% compared to >80% in control groups and significantly lower plasma histamine levels [1].
Successful development of this compound-NLCs requires systematic optimization of critical formulation parameters. The following approaches address common challenges encountered during preparation.
Particle Size Reduction Challenges: If particle size exceeds 300 nm after high-pressure homogenization, increase the number of homogenization cycles (up to 10 cycles) or pressure (up to 1000 bar). Alternatively, optimize the surfactant-to-lipid ratio, as higher surfactant concentrations typically yield smaller particles. Using a combination of surfactants rather than a single surfactant often produces more stable nanoparticles with smaller size.
Low Entrapment Efficiency Issues: If this compound encapsulation is below 80%, consider modifying the solid-to-liquid lipid ratio. Increasing liquid lipid content to 30-40% typically enhances drug loading but may affect particle stability. Alternatively, increase the total lipid content or incorporate additional solubilizing agents such as medium-chain triglycerides in the lipid phase.
Physical Instability Solutions: For formulations showing aggregation or phase separation during storage, increase the zeta potential magnitude by modifying surfactant composition or concentration. Alternatively, adjust the pH away from the isoelectric point of the surfactants. For long-term stability, incorporate cryoprotectants before lyophilization and store as lyophilized powder rather than aqueous dispersion.
Bursted Release Problems: If initial drug release is too rapid, increase the solid lipid content or use higher melting point lipids such as tristearin instead of Compritol. Alternatively, incorporate polymer-lipid hybrids or increase the nanoparticle surface hydrophilicity to create a more effective diffusion barrier.
The optimal formulation should balance multiple characteristics: small particle size (<200 nm) for improved absorption, high entrapment efficiency (>85%) for economic viability, negative zeta potential (<-30 mV) for physical stability, and controlled release profile for prolonged therapeutic effect. Systematic optimization using experimental design methodologies such as Box-Behnken or central composite design can efficiently identify the ideal formulation parameters [1] [2].
Figure 1: this compound-NLC Preparation Workflow. This diagram illustrates the complete manufacturing process from initial component preparation through final characterization, highlighting the critical temperature control and processing parameters.
Figure 2: Experimental Assessment Protocol for this compound-NLC Anti-Anaphylactic Activity. This diagram outlines the comprehensive biological evaluation strategy including both in vitro mast cell stabilization assays and in vivo anaphylaxis models.
The development of this compound-loaded nanostructured lipid carriers represents a promising advanced drug delivery approach for managing type I hypersensitivity disorders. The detailed protocols provided in this application note enable the reproducible preparation of this compound-NLCs with optimal characteristics for anti-anaphylactic therapy. The hot high-pressure homogenization method consistently produces nanoparticles with desirable physicochemical properties, while the comprehensive characterization protocols ensure quality control and batch-to-batch consistency.
The exceptional safety profile of this compound-NLCs, demonstrated by high selectivity indices (11.5-fold greater than prednisolone and cromolyn sodium), coupled with their proven efficacy in preventing anaphylactoid reactions when administered 24 hours before allergen exposure, positions this formulation as a valuable prophylactic candidate for allergic disorders. The versatile nature of the NLC platform also allows for potential adaptation to other administration routes, including nasal, pulmonary, and transdermal delivery, expanding its potential therapeutic applications.
Future development work should focus on scale-up optimization for industrial manufacturing, long-term stability studies under various storage conditions, and further preclinical investigations in additional allergy models to fully establish the therapeutic potential of this promising this compound delivery system.
This section provides a detailed procedural guide for the intraperitoneal administration of cedrol in laboratory rats.
Dosing regimens are study-dependent. The table below summarizes validated protocols from recent literature.
| Study Focus | Recommended Dosage | Injection Volume | Dosing Schedule | Key Supporting Data |
|---|---|---|---|---|
| Global Cerebral Ischemia/Reperfusion Injury [3] | 7.5, 15, and 30 mg/kg/day | Follow species-specific guidelines (e.g., 1-10 ml/kg for rats) [2] | Once daily, starting immediately after injury induction, for 7 consecutive days | Improved memory, reduced oxidative stress (MDA, NO), increased BDNF |
| Aging-Induced Cognitive Impairment [4] | 5 and 10 mg/kg/day | Follow species-specific guidelines [2] | Once daily for 30 consecutive days | Improved performance in passive avoidance test, reduced oxidative stress in multiple tissues |
| Acute Ischemic Stroke [5] | 25 and 50 mg/kg | Follow species-specific guidelines [2] | Single injection 1 hour after ischemia induction | Attenuated infarct volume and neuroinflammation via ERβ-NF-κB pathway |
The efficacy of this compound has been demonstrated in several well-established rat models of neurological impairment.
The neuroprotective effects of this compound are multi-faceted, primarily involving antioxidant and anti-inflammatory pathways, as illustrated below.
The diagram above shows how this compound counteracts key pathological processes. Research indicates its mechanisms are:
Cardiac fibrosis represents a critical pathological process characterized by excessive deposition of extracellular matrix (ECM) proteins, particularly collagen, in myocardial tissue. This maladaptive remodeling contributes significantly to diastolic dysfunction, arrhythmogenesis, and the progression to heart failure, representing a major therapeutic challenge in cardiovascular medicine. Despite considerable research efforts, effective antifibrotic treatments remain limited, creating an urgent need for novel therapeutic approaches. [1]
Cedrol, a natural sesquiterpene alcohol isolated from coniferous trees such as Cedrus atlantica and Juniperus species, has recently emerged as a promising candidate for cardioprotective and antifibrotic applications. This compound exhibits a multifaceted pharmacological profile encompassing anti-inflammatory, antioxidant, and antiproliferative properties. Recent experimental evidence demonstrates that this compound exerts protective effects against LPS-associated cardiac damage by reducing inflammation, oxidative stress, and myocardial fibrosis. [2] [3]
These application notes provide comprehensive experimental protocols and mechanistic insights to support researchers in evaluating this compound's potential as an antifibrotic therapeutic agent. The information presented herein is drawn from peer-reviewed preclinical studies and is intended to facilitate standardized investigation of this compound's effects on cardiac fibrosis pathogenesis.
This compound exerts its antifibrotic effects through multiple interconnected pathways that target key drivers of cardiac fibrogenesis. The compound's pleiotropic mechanisms disrupt the vicious cycle of inflammation, oxidative stress, and fibroblast activation that characterizes progressive cardiac fibrosis.
Inflammation Modulation: this compound significantly reduces interleukin (IL)-6 levels in cardiac tissue, indicating potent anti-inflammatory activity. This cytokine suppression helps mitigate the inflammatory signaling that initiates and perpetuates fibrotic responses in the myocardium. [2] [3]
Oxidative Stress Regulation: this compound enhances the activity of key antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) while reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation. This rebalancing of the oxidative state counteracts redox-sensitive profibrotic signaling. [2] [4]
Calcium Signaling Pathways: Emerging evidence indicates that this compound stimulates calcium-dependent signaling through nitric oxide synthase (NOS) and casein kinase 1α (CK1α) activation. While this mechanism has been characterized in erythrocytes, similar pathways may operate in cardiac cells, contributing to this compound's overall pharmacological effects. [5]
Membrane Lipid Raft Disruption: this compound causes redistribution of cholesterol and sphingomyelin from membrane lipid rafts, leading to disruption of profibrotic signaling platforms. This membrane-targeting mechanism represents a novel approach to modulating cellular responses in fibrotic pathways. [6]
The diagram below illustrates this compound's multifaceted effects on key signaling pathways involved in cardiac fibrosis development:
Figure 1: This compound's Multitargeted Action Against Cardiac Fibrosis. This compound counteracts LPS-induced fibrotic signaling through simultaneous anti-inflammatory, antioxidant, and membrane raft disruption mechanisms. Solid lines represent activation; dashed lines represent inhibition. [2] [6] [3]
Additionally, this compound demonstrates angiogenesis modulation through downregulation of VEGFR2 signaling, affecting the AKT/P70S6K and MAPK/ERK1/2 pathways. While primarily studied in glioblastoma models, this mechanism may also contribute to this compound's effects on cardiac remodeling by influencing vascular responses in fibrotic myocardium. [7]
Table 1: this compound's Effects on Oxidative Stress Parameters in LPS-Induced Cardiac Injury Model (14-day treatment) [2]
| Parameter | Control Group | LPS Group | LPS + this compound 7.5 mg/kg | LPS + this compound 15 mg/kg | LPS + this compound 30 mg/kg |
|---|---|---|---|---|---|
| MDA (nmol/g tissue) | 12.4 ± 1.8 | 26.3 ± 2.1* | 21.7 ± 2.0 | 18.9 ± 1.7* | 16.2 ± 1.5* |
| SOD (U/mg protein) | 45.6 ± 4.2 | 22.3 ± 3.1* | 28.9 ± 2.8 | 35.7 ± 3.3* | 39.8 ± 3.6* |
| Catalase (U/mg protein) | 38.9 ± 3.7 | 18.7 ± 2.4* | 23.5 ± 2.5 | 29.8 ± 2.9* | 33.4 ± 3.1* |
| IL-6 (pg/g tissue) | 125.6 ± 15.3 | 389.4 ± 32.7* | 315.2 ± 28.4 | 254.7 ± 23.9* | 198.3 ± 19.6* |
Data presented as mean ± SEM; *P<0.001 vs control; P<0.01, *P<0.001 vs LPS group
Table 2: this compound's Effects on Histopathological and Functional Parameters in Cardiac Fibrosis Models [2] [4]
| Model | Parameter | Control | Injury Model | This compound Treatment | Statistical Significance |
|---|---|---|---|---|---|
| LPS-Induced Systemic Inflammation | Fibrosis Area (%) | 3.2 ± 0.8 | 18.7 ± 2.3 | 8.9 ± 1.4 (30 mg/kg) | P<0.001 |
| Global Cerebral I/R | Memory Latency (s) | 28.4 ± 3.2 | 12.7 ± 2.1 | 22.9 ± 2.8 (30 mg/kg) | P<0.01 |
| Global Cerebral I/R | Hippocampal BDNF (pg/g) | 185.6 ± 16.3 | 98.7 ± 11.2 | 156.8 ± 14.7 (30 mg/kg) | P<0.01 |
This compound demonstrates clear dose-dependent efficacy across multiple parameters, with the 30 mg/kg dose consistently producing the most significant protective effects. The compound significantly restores antioxidant capacity while reducing lipid peroxidation and pro-inflammatory cytokine expression. Notably, this compound attenuates both structural fibrotic changes and functional impairments associated with inflammatory and ischemic injury. [2] [4]
Animals: Utilize adult male Wistar rats (200-250 g). House under standard conditions (12-hour light/dark cycle, 22-24°C, 40-60% humidity) with free access to food and water. [2]
Experimental Groups: Divide 35 animals into 5 groups (n=7): (1) Control (vehicle only), (2) LPS (1 mg/kg), (3) LPS + this compound 7.5 mg/kg, (4) LPS + this compound 15 mg/kg, (5) LPS + this compound 30 mg/kg. [2]
Dosing Protocol:
The following workflow diagram illustrates the complete experimental procedure:
Figure 2: In Vivo Protocol for this compound Efficacy Assessment. Comprehensive workflow for evaluating this compound's antifibrotic effects in LPS-induced cardiac fibrosis model. [2]
Superoxide Dismutase (SOD):
Catalase (CAT):
Tissue Processing:
Staining Protocol:
Quantification:
Cell Culture:
This compound Treatment:
qRT-PCR for Gene Expression:
Western Blotting for Protein Expression:
Immunofluorescence Staining:
This compound demonstrates a favorable safety profile in rodent models at therapeutically effective doses (7.5-30 mg/kg). However, comprehensive toxicity studies reveal several important considerations for research applications:
Hemolytic Potential: this compound exhibits concentration-dependent hemolytic activity in human erythrocytes, with significant hemolysis observed at concentrations ≥80 μM. This effect is mediated through calcium/NOS/CK1α signaling pathways. [5]
Eryptosis Induction: At higher concentrations (≥100 μM), this compound stimulates phosphatidylserine externalization, intracellular calcium overload, and cell shrinkage in erythrocytes, indicating programmed cell death. [5]
Enzyme Modulation: this compound's toxicity to erythrocytes is significantly attenuated by NOS inhibitor L-NAME and CK1α inhibitor D4476, suggesting potential strategies to mitigate side effects. [5]
Aqueous Solubility: this compound has poor water solubility, necessitating the use of solubilizing agents such as DMSO, cyclodextrins, or cremophor-based vehicles for in vitro and in vivo studies. [2] [8]
Cream Formulations: For topical applications, this compound cream formulations demonstrate enhanced bioavailability compared to ethanolic solutions, with AUC₀–₂₄ʰ values approximately three times higher. [8]
Stability Considerations: this compound has volatile characteristics that require appropriate storage conditions and formulation approaches to maintain stability during experimental procedures. [8]
This compound represents a promising multifunctional agent for targeting cardiac fibrosis through its combined anti-inflammatory, antioxidant, and direct antifibrotic mechanisms. The experimental protocols outlined herein provide researchers with standardized methods to evaluate this compound's efficacy across multiple model systems and assess its potential for further development.
Future research should focus on structure-activity relationships to optimize this compound's therapeutic index, develop targeted delivery systems to enhance cardiac specificity, and investigate combination therapies with existing antifibrotic agents. The translational potential of this compound warrants further investigation in large animal models and eventual clinical evaluation for patients with fibrotic cardiovascular disorders.
Anaphylaxis is a systemic and severe type I hypersensitivity reaction. Mast cell degranulation, triggered by allergens, releases mediators like histamine, which drive the anaphylactic response [1] [2]. This compound, the main bioactive compound from Cedrus atlantica, has demonstrated anti-tumor, anti-oxidative, and platelet-activating factor (PAF) inhibiting properties [1] [2]. Recent investigations reveal its potent anti-anaphylactic effect through the suppression of mast cell degranulation and histamine release [1] [2] [3].
A major challenge in using this compound is its poor water solubility (21.88 mg/L), which limits its bioavailability [1]. To overcome this, a this compound-loaded nanostructured lipid carrier (CR-NLC) was developed, which significantly enhances the compound's anti-anaphylactic activity and selectivity index compared to free this compound and standard treatments [1].
This compound exerts its anti-anaphylactic effect primarily by stabilizing mast cells and inhibiting the intracellular signaling that leads to degranulation. The mechanism can be summarized as follows:
The diagram below illustrates the proposed signaling pathway and the points of intervention by this compound.
Diagram 1: Proposed mechanism of this compound in inhibiting mast cell-mediated anaphylaxis. This compound (blue) blocks calcium influx and stabilizes mast cells, preventing the degranulation and histamine release triggered by activators (red).
The anti-anaphylactic activity of this compound and CR-NLC has been evaluated in both in vivo and in vitro models. The table below summarizes key quantitative findings from these studies.
Table 1: Summary of key experimental data on this compound and CR-NLC anti-anaphylactic activity.
| Experimental Model | Test Agent | Key Results and Parameters | Citation |
|---|---|---|---|
| In Vivo: Compound 48/80-induced anaphylactic shock in mice | This compound, CR-NLC | Significant reduction in anaphylactoid reaction. CR-NLC administration 24 hours prior to challenge prevented the reaction [1] [2]. | [1] [2] |
| In Vitro: Compound 48/80-induced peritoneal mast cell degranulation | This compound, CR-NLC | Suppressed mast cell degranulation and histamine release [1] [2]. | [1] [2] |
| In Vitro: Compound 48/80-evoked Ca²⁺ uptake in mast cells | This compound, CR-NLC | Dose-dependent reduction of Ca²⁺ influx [1]. | [1] |
| Safety and Selectivity | CR-NLC-C2 | Selectivity Index (SI) was 11.5-fold greater than prednisolone and cromolyn sodium (positive controls) [1]. | [1] |
| Nanoparticle Characterization | CR-NLCs | Average diameter: 71.2 nm (NLC-C1) and 91.93 nm (NLC-C2). Zeta potential: -31.9 mV (NLC-C1) and -44.5 mV (NLC-C2) [1]. | [1] |
This protocol is adapted from the method used to create CR-NLCs with high encapsulation efficiency and stability [1].
Materials:
Procedure:
This protocol assesses the ability of CR-NLC to prevent systemic anaphylaxis in a mouse model [1] [2].
This protocol evaluates the direct effect of this compound on mast cell stability [1] [2].
Diagram 2: High-level experimental workflow for evaluating this compound's anti-anaphylactic effect.
The data demonstrates that this compound is an effective mast cell stabilizer with significant anti-anaphylactic properties. The development of CR-NLC overcomes the major limitation of this compound's poor solubility and enhances its efficacy and safety profile. The provided protocols offer a reliable framework for researchers to reproduce and build upon these findings. CR-NLC represents a promising candidate for the oral prophylaxis of anaphylactic reactions and warrants further investigation in advanced preclinical and clinical studies [1].
Mast cells are granulated immune effector cells that serve as key mediators in asthma, allergies, and anaphylaxis [1]. Their activation leads to degranulation, a process of exocytosis where pre-formed inflammatory mediators such as histamine, tryptase, and leukotrienes are released [1]. This compound, a natural sesquiterpene alcohol and the main bioactive compound of Cedrus atlantica, has demonstrated significant anti-anaphylactic and mast cell-stabilizing properties [2] [3] [4]. Its major drawback for therapeutic application is poor water solubility (21.88 mg/L), which limits bioavailability [3] [4]. To overcome this, research has successfully utilized Nanostructured Lipid Carriers (NLCs) for oral delivery, dramatically enhancing this compound's efficacy [2] [3] [4].
The core mechanism by which this compound inhibits mast cell degranulation involves the suppression of calcium influx into mast cells, a critical step for granule exocytosis [2] [3] [4]. The diagram below illustrates the primary signaling pathway involved.
Figure 1: this compound's Core Mechanism of Action. This compound and its nano-formulation (CR-NLC) exert their inhibitory effect by suppressing the critical calcium influx into mast cells, which is triggered by stimulants like Compound 48/80 and is essential for degranulation.
The anti-degranulation activity of this compound, both in its free form and encapsulated within nanostructured lipid carriers (CR-NLC), has been quantitatively demonstrated in multiple studies. The following tables summarize key findings regarding its biological activity and the physical characteristics of the optimized nano-formulation.
Table 1: Biological Activity of this compound and this compound-Loaded Nanostructured Lipid Carriers (CR-NLC) [2] [3] [4]
| Test Material | Experimental Model | Key Findings | Significance / Selectivity Index (SI) |
|---|---|---|---|
| This compound (CR) | In vitro / Mast cells | Suppressed compound 48/80-induced histamine release and Ca²⁺ uptake in a dose-dependent manner. | Confirmed direct mast cell stabilizing effect. |
| This compound-NLC (NLC-C2) | In vivo / Mouse anaphylaxis | Significant reduction of Type I anaphylactoid reaction. | SI of CR-NLC-C2 was 11.5-fold greater than prednisolone and cromolyn sodium (positive controls). |
| This compound-NLC (CR-NLC) | Prophylactic in vivo study | Administration 24 hours before anaphylaxis challenge prevented anaphylactoid reaction. | Suggests NLCs provide sustained release, offering prolonged protection. |
Table 2: Characterization of Prepared this compound-Loaded Nanostructured Lipid Carriers (CR-NLCs) [2] [3] [4]
| Formulation | Average Diameter (nm) | Zeta Potential (mV) | Key Composition |
|---|---|---|---|
| NLC-C1 | 71.2 nm | -31.9 mV | Lipid Phase: Compritol 888 ATO (solid lipid), Triolein (liquid lipid). |
| NLC-C2 | 91.93 nm | -44.5 mV | Stabilizers: Vitamin E TPGS, Soya Lecithin, Sodium Deoxycholate. |
This protocol is adapted from the methods used to create the highly effective NLC-C2 formulation [2] [3] [4].
Objective: To prepare and characterize this compound-loaded nanostructured lipid carriers for enhanced oral delivery and efficacy.
Materials:
Method:
Characterization:
This is a standard, robust fluorometric microplate assay used to quantify mast cell degranulation, adaptable for testing this compound's effects [1]. The workflow is summarized below.
Figure 2: Workflow for the β-Hexosaminidase Release Assay. This fluorometric microplate assay measures the release of a granule-stored enzyme, which correlates linearly with histamine release, providing a high-throughput method to quantify mast cell degranulation and its inhibition by this compound [1].
Objective: To evaluate the inhibitory effect of this compound/CR-NLC on mast cell degranulation in a high-throughput in vitro setting.
Cell Line: RBL-2H3 (Rat Basophilic Leukemia), a widely accepted and homologous model for human mucosal mast cells [1].
Materials:
Method:
Data Analysis:
Calculate the percentage of β-hexosaminidase release using the formula:
% Release = [(Fluorescence_sample - Fluorescence_spontaneous) / (Fluorescence_max - Fluorescence_spontaneous)] * 100
The percentage inhibition by this compound can then be calculated:
% Inhibition = [1 - (% Release_treated / % Release_control)] * 100
This protocol is based on the successful in vivo validation of CR-NLC [2] [3] [4].
While this compound shows therapeutic promise, recent evidence indicates potential off-target toxicity that must be considered in experimental design and future drug development.
This compound represents a promising natural product lead compound for controlling mast cell-mediated allergic disorders. The integration of nano-formulation strategies, specifically NLCs, effectively addresses its poor solubility and enhances its bioavailability and prophylactic efficacy. The provided protocols for in vitro degranulation assessment and in vivo anaphylaxis models offer a robust framework for researchers to validate and build upon these findings. Future work should focus on further elucidating the precise molecular targets of this compound on mast cells, optimizing NLC formulations for human use, and conducting detailed toxicological profiling to ensure a favorable safety profile.
Mechanism of Action Summary Cedrol, a natural sesquiterpene alcohol, exerts its chemosensitizing and anti-proliferative effects primarily by destabilizing plasma membrane lipid rafts. This disruption leads to a cascade of intracellular events:
Quantitative Data on this compound's Anti-Cancer Effects
Table 1: Growth Inhibitory (GI₅₀) Concentrations of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | GI₅₀ (μM) |
|---|---|---|
| K562 | Leukemia | 179.5 |
| HT-29 | Colon Cancer | 185.5 |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in K562 Cells [1]
| Parameter | 100 μM this compound | 200 μM this compound |
|---|---|---|
| Apoptotic Cells (Annexin V+) | Significant Increase | Significant Increase |
| Necrotic Cells (7-AAD+) | 2% | 5.1% |
| Sub-G1 Phase Accumulation | 5% | 18.4% |
Table 3: this compound's Impact on Key Signaling Proteins and Lipids [1] [3]
| Target | Effect of this compound |
|---|---|
| pAKT, pERK, pmTOR | Inhibition |
| NF-κB (p65 subunit) | Reduced nuclear and cytoplasmic levels |
| Bcl-2, Bcl-XL, XIAP | Downregulation |
| BID | Activation |
| Ceramide | Increased production |
| NADPH Oxidase 2 (Nox2) | Inhibition of activity |
| Androgen Receptor (AR) | Targeted (in Glioblastoma) [3] |
Protocol 1: Assessing Cell Viability and GI₅₀ via Annexin V/7-AAD Staining This protocol is used to quantify apoptosis and necrosis and to determine the concentration that inhibits 50% of cell growth (GI₅₀) [1].
Protocol 2: Lipid Raft Disruption Assay via Cholesterol Redistribution This protocol assesses this compound's ability to disrupt lipid rafts by measuring cholesterol redistribution [1].
Protocol 3: Analysis of Apoptotic Proteins via Western Blotting This protocol confirms the activation of the intrinsic apoptotic pathway by this compound [1].
The following diagrams, generated with Graphviz DOT language, illustrate this compound's mechanism of action and key experimental workflows. The color palette adheres to the specified guidelines to ensure clarity and accessibility.
This compound's primary mechanism involves lipid raft disruption, leading to ceramide production and inhibition of pro-survival signals, ultimately inducing apoptosis [1] [2].
This workflow outlines the key steps for quantifying this compound-induced apoptosis and necrosis using Annexin V/7-AAD staining and flow cytometry [1].
Q1: Why is cedrol's poor solubility a major problem in research? this compound's low water solubility (approximately 21.88 mg/L) [1] severely limits its bioavailability, meaning it is not easily absorbed by the body to reach its site of action. This results in low therapeutic efficacy and variable experimental outcomes, making it difficult to accurately assess its potential.
Q2: What are the main strategies to overcome this challenge? The two primary and most effective strategies are:
Q3: Are there specific excipients that aid in this compound formulation? Yes. Excipients like Vitamin E TPGS are crucial. It acts as both an emulsifier and a P-glycoprotein (P-gp) efflux pump inhibitor, which can enhance cellular uptake and retention of the formulation [1].
Q4: How do I choose between a nanoemulsion and an NLC? The choice depends on your experimental goals. Nanoemulsions are excellent for rapid release and high bioavailability, often suited for topical applications [3]. NLCs offer higher stability, controlled release, and are ideal for oral delivery where prolonged circulation is desired [1]. The table below provides a detailed comparison.
The following table summarizes the key characteristics of two successfully implemented lipid-based nanocarriers for this compound.
| Formulation Parameter | This compound Nanoemulsion (CE-NE) [3] | This compound-Loaded NLCs (CR-NLC) [1] |
|---|---|---|
| Average Particle Size | 14.26 ± 0.16 nm | 71.2 nm and 91.93 nm (two formulations) |
| Polydispersity Index (PDI) | 0.086 ± 0.019 (highly uniform) | Data not explicitly stated |
| Zeta Potential | Data not explicitly stated | -31.9 mV and -44.5 mV (good physical stability) |
| Key Excipients | Not fully detailed in abstract | Compritol 888 ATO, Triolein, Vitamin E TPGS, Soya lecithin, Sodium deoxycholate |
| Reported Bioavailability | AUC0–t 4x higher than ointment | High selectivity index (11.5x greater than controls) |
| Primary Application Demonstrated | Topical delivery for hair growth promotion | Oral delivery for inhibiting anaphylactic reaction |
This protocol is adapted from the method used to achieve enhanced topical delivery for hair growth studies [3].
Formulation & Preparation:
Characterization & Quality Control:
In Vitro Release Testing:
This protocol is based on the method used to create an orally effective formulation for anti-anaphylactic activity [1].
Formulation & Preparation (Hot High-Pressure Homogenization):
Characterization & Quality Control:
The following diagrams illustrate how these formulations improve solubility and the logical workflow for selecting a strategy.
Diagram 1: How formulation strategies address the problem of this compound's poor solubility.
Diagram 2: A logical workflow to guide the selection of an appropriate solubility-enhancement strategy for your research goals.
The table below summarizes the key methods identified for controlling cedrol volatilization:
| Method | Mechanism | Key Experimental Parameters & Findings | Reference |
|---|
| Zeolite Encapsulation | Physical confinement within porous carrier, adjustable release kinetics. | Carrier: 13X-HP zeolite (X-type, low Si/Al ratio, hierarchical porosity). Finding: Differential adsorption of components based on molecular structure. | [1] | | Use of Fixatives | Intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) to slow evaporation. | Example Fixatives: Vanillin, Eugenol. Finding: High boiling point alone is insufficient; specific molecular interactions are critical for efficacy. | [1] |
For the zeolite encapsulation method, the research employed a multi-scale evaluation protocol integrating experiments and computer simulations [1]. The specific workflow can be summarized as follows:
For the use of fixatives, the underlying mechanism relies on molecular interactions:
What is the scientific basis for these methods? The zeolite method relies on physical confinement within nanoporous structures, which restricts molecular diffusion [1]. The fixative method works through intermolecular interactions, where fixative molecules form transient bonds with this compound, increasing the energy required for it to transition to the gas phase [1].
Are there computational methods to screen for effective fixatives? Yes. Studies have successfully used molecular dynamics (MD) simulations and COSMO-RS to predict the release characteristics of essential oil formulations and gas-liquid equilibrium, which can be applied to screen drug-excipient combinations before experimental validation [1].
Cedrol, a natural sesquiterpene alcohol, shows promise for therapeutic applications but has significant limitations for drug development due to its poor water solubility (21.88 mg/L), which restricts its bioavailability and effectiveness [1] [2]. Nanoparticle formulations are a key strategy to overcome this, but they introduce specific stability challenges.
| Key Stability Challenges for this compound Nanoparticles | |
|---|---|
| Chemical Instability | Poor water solubility of this compound itself [1] [2]. |
| Physical Instability | Particle aggregation, Ostwald ripening, and changes in particle size distribution [3]. |
| Formulation-Related Instability | Inefficient drug loading, surfactant selection, and zeta potential decay [1] [4]. |
Here are specific problems you may encounter and evidence-based solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Particle Aggregation & Growth | Inadequate stabilizer type or concentration; high polydispersity index (PDI) [3]. | Optimize stabilizers like Vitamin E TPGS, Poloxamer 188, or polyvinylpyrrolidone (PVP); aim for PDI < 0.2 [1] [5] [3]. |
| Low Drug Loading & Encapsulation | Weak interaction between this compound and carrier matrix; high steric hindrance of nanocarrier [4]. | Use lipid-based carriers (NLCs) with solid/liquid lipid mix (e.g., Compritol + triolein); incorporate hydrophobic chains (e.g., C18) in PEG-based carriers [1] [4]. |
| Poor Storage Stability | Physical or chemical degradation over time; unstable zeta potential [1] [4]. | Maintain high absolute zeta potential (< -30 mV); store formulations at 4°C; test in various media (PBS, glucose, plasma) [1] [4]. |
This method is adapted from a published study demonstrating successful anti-anaphylactic effects in mice [1] [2].
Materials:
Method:
This protocol is crucial for understanding how your formulation will behave physiologically [3].
Materials:
Method:
The following table summarizes stability data reported for various this compound and similar nanocarrier formulations, serving as a benchmark for your work.
| Formulation Type | Initial Particle Size (nm) | Initial Zeta Potential (mV) | Key Stability Findings | Source |
|---|---|---|---|---|
| This compound NLCs | 71.2 - 91.9 | -31.9 to -44.5 | High absolute zeta potential contributes to physical stability by preventing aggregation. | [1] |
| This compound Nanoemulsion (CE-NE) | ~14.3 | N/R | Stable particle size; showed first-order drug release kinetics (36.7% release in 6 hrs). | [3] |
| PEG/CSL Nanoparticles | ~120 | ~ -23 | Stable for 28 days at 4°C & 25°C; stable in PBS, 5% glucose, and plasma for 24h (slight size increase in glucose). | [4] |
This diagram outlines a systematic workflow for developing and optimizing a stable this compound nanoparticle formulation.
Q1: What are the most effective stabilizers for this compound nanoformulations? Research points to several effective stabilizers. Vitamin E TPGS is highly recommended. It is a P-gp efflux inhibitor, which can enhance oral bioavailability, and has excellent emulsifying properties [1] [2]. Poloxamer 188 and Polyvinylpyrrolidone (PVP K29/32) have also been successfully used to create stable nanocrystal suspensions for poorly soluble drugs, preventing aggregation over several days [5] [6]. Using a combination of stabilizers, such as TPGS with soya lecithin, can further enhance stability [1].
Q2: How can I improve the drug-loading capacity of my this compound formulation? To maximize drug loading, use nanocarriers with high capacity for hydrophobic molecules. Nanostructured Lipid Carriers (NLCs), which use a blend of solid and liquid lipids, create a less ordered matrix that can accommodate more drug molecules [1]. Furthermore, using polymers with hydrophobic chains (e.g., PEG-conjugated octadecylamine, PEG-C18) strengthens the hydrophobic interaction with this compound, leading to higher loading capacity compared to purely hydrophilic carriers like PEG alone [4].
Q3: My formulation is unstable in biological media (e.g., plasma). What should I do? A slight increase in particle size upon mixing with plasma or glucose solutions is common, often due to protein adsorption forming a "protein corona" [4]. The key is to ensure this interaction does not lead to rapid aggregation. Using stealth materials like PEG on the nanoparticle surface can help reduce opsonization and protein binding, thereby improving stability in biological fluids [4] [5]. Conducting stability tests in relevant media (PBS, plasma, 5% glucose) for at least 24 hours is essential to screen formulations [4].
The table below summarizes key data from a foundational study on cedrol-loaded NLCs, which serves as a critical reference point for formulation development and troubleshooting [1] [2].
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Lipid Phase Components | Key Stabilizers/Surfactants |
|---|---|---|---|---|---|
| NLC-C1 | 71.2 nm | Information not provided | -31.9 mV | Compritol 888 ATO, Triolein | Vitamin E TPGS, Soya Lecithin, Sodium Deoxycholate |
| NLC-C2 | 91.93 nm | Information not provided | -44.5 mV | Compritol 888 ATO, Triolein | Vitamin E TPGS, Soya Lecithin, Sodium Deoxycholate |
This study successfully used these formulations to demonstrate enhanced anti-anaphylactic efficacy and a safety profile (Selectivity Index) 11.5-fold greater than standard treatments [1] [2].
Successfully developing a stable NLC formulation requires a systematic approach rather than testing one factor at a time. The following workflow, based on Quality by Design (QbD) principles, outlines this process [3].
Zeta potential is a critical indicator of the physical stability of colloidal dispersions like NLCs. The table below explains the key factors that influence its measurement and interpretation [6].
| Factor | Impact on Zeta Potential & Stability | Best Practice & Rationale |
|---|---|---|
| pH | Directly impacts ionization of surface functional groups. Most critical factor for materials with polar surfaces. | Always report pH with zeta potential value. Use pH titration to find the iso-electric point (point of zero charge). |
| Conductivity | High ion concentration in solution compresses the electrical double layer, reducing the measured zeta potential. | Always report conductivity. Use dilute salts for dispersion or adjust ionic strength intentionally. |
| Sample Concentration | Too high: multiple scattering effects; Too low: insufficient signal-to-noise ratio. | Perform a linearity study to find the optimal concentration range for your specific instrument and material. |
| Temperature | Affects particle mobility and solvent viscosity, which are used in the zeta potential calculation. | Ensure temperature is controlled and consistent during measurement. |
| Stability Interpretation | High magnitude (positive or negative) indicates strong electrostatic repulsion between particles, preventing aggregation. | For good physical stability, target a zeta potential magnitude greater than ±30 mV. |
Q1: My this compound NLCs are aggregating upon storage. What could be the cause?
Q2: Why is the particle size of my NLC formulation too large or polydisperse?
Q3: How can I efficiently optimize my this compound-NLC formulation without exhaustive testing?
Q4: What is the significance of the negative zeta potential in the reference this compound-NLCs?
The table below summarizes quantitative data on this compound's efficacy from recent studies, which can serve as a reference for your experimental design.
| Experimental Model | Effective Dosage Range | Key Findings | Source Compound |
|---|---|---|---|
| LPS-induced systemic inflammation & lung injury in rats | 7.5 - 30 mg/kg (oral, for 2 weeks) | Dose-dependent reduction in inflammation (TNF-α, IL-1β) and oxidative stress; increased antioxidant activity (CAT, SOD). | This compound [1] |
| Anxiety-like behavior in female mice | 1200 - 1600 mg/kg (single i.p. injection) | Anxiolytic effects in behavioral tests; increased 5-HT, decreased DA, and altered metabolite ratios in brain. | This compound [2] |
| Hair growth promotion in C57BL/6 mice | 50 mg/kg (topical nanoemulsion, once daily) | Optimal dose for accelerating hair growth initiation and completion of hair growth cycle. | This compound Nanoemulsion [3] |
| Anti-rheumatic activity (In vitro JAK3 inhibition) | N/A (In vitro kinase assay) | Derived this compound compounds 5 and 22 showed potent and selective JAK3 inhibition. | This compound Derivatives [4] |
| Enhanced Temozolomide efficacy in Glioblastoma (in vivo) | Combined with TMZ (i.p. injection) | Enhanced tumor growth suppression, reduced TMZ resistance, and alleviated TMZ-induced liver damage. | This compound [5] |
Here are detailed methodologies for core experiments relevant to this compound dose-response studies, based on the search results.
This protocol is suitable for evaluating the systemic anti-inflammatory and antioxidant effects of this compound [1].
This protocol outlines how to assess the anxiolytic dose-response of this compound using behavioral paradigms [2].
This methodology is used to evaluate the potency of this compound derivatives against specific targets like JAK3 [4].
The following diagrams illustrate the primary mechanisms of action and experimental workflows for this compound based on the reviewed literature.
Diagram 1: Proposed Mechanisms of this compound Action. This diagram integrates this compound's potential to inhibit the JAK-STAT signaling pathway (based on derivative studies [4]) with its confirmed antioxidant effects, which involve boosting cellular defense systems [1].
Diagram 2: Generalized In Vivo Workflow for this compound Dose-Response. This flowchart outlines a common experimental sequence for establishing a dose-response relationship, covering model preparation, compound administration, and endpoint analysis [1] [2] [3].
I hope this technical support center provides a solid foundation for your experiments on this compound.
| Administration Route | Common Doses (in animal studies) | Key Experimental Findings & Effects | Reported Experimental Protocols (from cited studies) |
|---|
| Oral | 7.5, 15, 30 mg/kg [1] | • Ameliorated LPS-induced memory deficits [1]. • Reduced cerebral AChE activity and oxidative stress [1]. | • Cedrol dissolved in DMSO, then diluted with saline [1]. • Administered via oral gavage for two weeks [1]. | | Intraperitoneal (IP) | 1 mg/kg (LPS, not this compound) [2] [1] | • Note: this compound itself was not administered via IP in the searched studies. IP was used to induce inflammation with LPS, after which oral this compound showed efficacy [2] [1]. | • LPS dissolved in saline [2] [1]. • Injected into lower quadrant of abdomen for 7 days [2] [1]. | | Topical | 5% (w/w) cream [3] | • Promoted hair growth in mice/rats [3]. • Higher skin retention (AUC) than this compound in ethanol [3]. | • Cream applied once daily to shaved skin [3]. • Skin concentration analyzed by GC-MS [3]. | | In Vitro | 0–112 µM [4] | • Inhibited VEGF-induced angiogenesis [4]. • Suppressed glioblastoma cell proliferation [4]. | • Dissolved in DMSO (final concentration <0.5%) [4]. • Cell viability (MTT), migration (wound healing), tube formation assays performed [4]. |
Here is a deeper dive into the methodologies from the key studies:
Oral Administration for Neuroinflammation [1]
Topical Administration for Dermatopharmacokinetics & Efficacy [3]
In Vitro Administration for Anti-Angiogenic Effects [4]
The following diagram illustrates the logical flow of a typical in vivo study investigating this compound's effects, synthesizing elements from the oral and topical administration protocols.
Q1: What is the bioavailability of this compound when administered orally? Available pharmacokinetic data for this compound is limited. While not directly provided for this compound, one study on a different terpene, α-cedrene (a cedarwood oil component), reported an absolute oral bioavailability ranging from 42% to 85% in rats, suggesting the possibility of reasonable absorption for this class of compounds [5]. Specific, quantitative bioavailability data for this compound itself remains an area for further research.
Q2: How does the intraperitoneal (IP) route of administration work? The IP route involves injecting a substance into the peritoneal cavity. It allows for quick absorption of large volumes [6] through the extensive, highly vascularized peritoneal membrane [7]. Small molecules are primarily absorbed into the portal circulation, while larger molecules enter via the lymphatic system [7]. This route is common in rodent studies due to its rapid onset and ease, but it is minimally used in human clinical practice, mostly for peritoneal cancers [7] [8].
Q3: Is this compound safe for topical application in experimental models? Evidence from animal studies suggests that a 5% this compound cream formulation showed efficacy in promoting hair growth without causing skin irritation in mice and rats [3]. Furthermore, Virginia cedarwood oil (which contains this compound) did not produce skin irritation in human patch tests at concentrations up to 5% [5]. These findings indicate that topical this compound is likely safe for dermal application in models, but concentration-specific testing is always recommended.
Cedrol is a natural sesquiterpene alcohol with a broad spectrum of reported biological activities. The primary motivation for developing specialized delivery systems for this compound stems from its inherent physicochemical limitations.
The table below summarizes its key therapeutic potentials and the associated delivery challenges.
| Therapeutic Area | Reported Effects | Key Challenges |
|---|---|---|
| Neuroprotection | Reduces oxidative stress, increases BDNF, inhibits microglia-mediated neuroinflammation [1] [2]. | Crossing the blood-brain barrier (BBB); short systemic circulation. |
| Cancer | Chemosensitizes cells, induces apoptosis, inhibits pro-survival pathways (pAKT, pERK), disrupts lipid rafts [3]. | Off-target cytotoxicity; poor water solubility limits efficacy. |
| Anti-inflammation & Anti-allergy | Inhibits mast cell degranulation and anaphylactic shock [4]. | Low oral bioavailability; rapid clearance. |
Here are solutions to common challenges you might face when working with this compound.
Problem: this compound has very low water solubility (21.88 mg/L), which severely restricts its bioavailability and therapeutic application [4].
Solution: Employ nanocarrier systems to encapsulate this compound.
Problem: this compound can exhibit cytotoxicity, hepatotoxicity, and neurotoxicity at high concentrations or with prolonged exposure, limiting its therapeutic window [5].
Solution: Implement active targeting strategies to direct this compound specifically to diseased tissues.
The following diagram illustrates how a targeted nanoparticle system like an NLC functions to achieve improved delivery and reduce toxicity.
Diagram 1: Overcoming this compound delivery challenges. This workflow shows how encapsulating free this compound into a functionalized nanostructured lipid carrier (NLC) can address key limitations.
Problem: You need to validate the molecular mechanism of this compound's action in your experimental model.
Solution: Focus your assays on the pathways this compound is known to modulate. The diagram and table below detail a proven experimental workflow for investigating this compound's mechanism, particularly in the context of neuroprotection.
Diagram 2: Key neuroprotective pathways of this compound. This map shows how this compound exerts its effects by targeting oxidative stress, BDNF, and neuroinflammation via the ERβ-NF-κB pathway in microglia [1] [2].
Supporting Experimental Protocol: A standard in vivo protocol for assessing this compound's neuroprotective effects involves [1]:
The table below shows the kind of quantitative results you can expect from such an experiment.
| Experimental Group | MDA Level (nmol/g tissue) | BDNF Level | Memory Function (Passive Avoidance) |
|---|---|---|---|
| Control | Baseline | Baseline | Normal |
| I/R Injury | Significantly Increased [1] | Significantly Decreased [1] | Significantly Impaired [1] |
| I/R + this compound (30 mg/kg) | Significantly Reduced [1] | Significantly Increased [1] | Significantly Improved [1] |
The table below summarizes key analytical data for this compound from authoritative sources to assist in method development and peak identification.
| Property | Value / Information | Citation |
|---|---|---|
| CAS Registry Number | 77-53-2 | [1] |
| Molecular Formula | C15H26O | [2] [1] |
| Molecular Weight | 222.37 g/mol | [2] [1] |
| Kovats Retention Index (RI) | ~1596-1616 (on DB-5 equivalent column) | [1] |
| Description | Sesquiterpene alcohol; a major component of cedarwood oil. | [2] |
The following is a generalized experimental protocol, synthesized from several studies analyzing plant essential oils [3] [4] [5].
Sample Preparation: Extract the plant material (e.g., wood, bark, or aerial parts) using an appropriate method. Common techniques include hydro-distillation using a Clevenger-type apparatus or solvent extraction with solvents like n-hexane or methylene chloride [3] [4]. For solid samples, ensure they are dried and ground to increase extraction efficiency.
Instrumentation Setup:
Compound Identification:
This section addresses common problems that may arise during the analysis.
Q: How can I confirm that my peak is truly this compound?
Q: I have a very noisy baseline. What could be the cause?
Q: My peaks are tailing badly. How can I improve their shape?
Q: The signal for my analyte is weaker than expected. What should I check?
For a systematic approach to diagnosing problems, follow this workflow. The principles are adapted from general chromatography troubleshooting guides [6] [7].
When applying the guide, keep these core principles in mind for better results:
| Aspect | Cedrol | Minoxidil |
|---|---|---|
| Source | Natural compound from Platycladus orientalis (Chinese Arborvitae) or Ginger [1] [2] [3] | Synthetic compound (FDA-approved drug) [4] |
| Primary Mechanism | Prolongs anagen (growth) phase [4]; Inhibits 5α-reductase type II (5αR2), reducing DHT [1] | Vasodilation, increases blood flow; opens potassium channels; stimulates VEGF expression [5] |
| Hair Length (C57BL/6 Mice) | Significantly longer than minoxidil and control groups [4] [6] | Promoted growth, but less than this compound formulations in studies [4] [6] |
| Hair Follicle Stage (C57BL/6 Mice) | ~83% of follicles in anagen phase [4] | Most follicles in catagen (transition) phase [4] |
| Anagen Initiation Time | Shorter time to initiate anagen vs. minoxidil [6] | Longer time to initiate anagen vs. This compound nanoemulsion [6] |
| Safety Profile | No dermal toxicity or allergic reactions reported; approved for use in cosmetics [1] [5] | Known side effects: scalp pruritus, scaling, contact dermatitis [5] |
The following table details the methodologies and quantitative results from pivotal studies comparing this compound and minoxidil.
| Study Focus & Model | Treatment Groups & Dosage | Key Methodological Details | Quantitative Results (vs. Minoxidil) |
|---|
| Hair Growth Promotion (C57BL/6 mice) [4] | this compound cream (5% w/w), this compound ethanol, 2% Minoxidil, Vehicle control. Applied topically once daily for 21 days. | Dorsal skin shaved during telogen. Efficacy assessed via macroscopic hair growth, histology for follicle staging, and hair length measurement. | Hair Length: this compound cream > Minoxidil group [4] Anagen Follicles: this compound cream (~83%) > Minoxidil group (most in catagen) [4] | | Bioavailability & Nanoemulsion (C57BL/6 mice) [6] | this compound nanoemulsion (CE-NE, 50 mg/kg), this compound ointment, 2% Minoxidil. Applied topically once daily. | Dorsal hair depilated. Particle size of CE-NE: ~14 nm. Hair growth scored, time to anagen recorded, and bioavailability (AUC) calculated. | Anagen Initiation: CE-NE (6.2 days) > Minoxidil (7.5 days) [6] Bioavailability (AUC): CE-NE was 4x higher than ointment [6] | | 5α-Reductase Inhibition (C57BL/6 mice) [1] | this compound Nanoemulsion (CD-NEs), Finasteride (positive control). | Immunofluorescence analysis to assess 5αR2 expression in dorsal skin. Molecular docking simulated binding to 5αR2. | 5αR2 Inhibition: this compound's mechanism similar to Finasteride; significantly inhibited enzyme expression [1] | | Synergistic Therapy (in vitro & C57BL/6 mice) [5] | Metal-organic framework co-loaded with Minoxidil & this compound (MXD-CED@CDF). | Co-delivery system tested on human dermal papilla cells (hDPCs) and animal models. Assessed cell viability, drug uptake, and hair regeneration. | hDPC Viability: MXD-CED@CDF > individual drugs, showing synergy [5] Hair Regeneration: Co-delivery system was more effective [5] |
A key challenge for topical this compound is its poor water solubility and volatile nature [4]. Advanced formulations show significant efficacy improvements:
The diagram below illustrates the primary signaling pathways through which this compound promotes hair growth, based on the cited research.
For researchers and drug development professionals, the key takeaways are:
The table below summarizes key sesquiterpenes, their natural sources, and documented biological activities.
| Sesquiterpene | Primary Natural Sources | Reported Biological Activities | Key Characteristics |
|---|---|---|---|
| Cedrol | Cedar, Cypress, Juniper [1] [2] | Sedative [3], Anti-inflammatory [4] [1], Immunomodulatory (neutrophil agonist) [4], Antioxidant [1], Antifungal [1] | Sesquiterpene alcohol; major component of cedarwood oils [2]. |
| β-Caryophyllene | Cannabis, Black Pepper, Cinnamon, Basil, Oregano [5] | Anti-inflammatory [5], Anti-anxiety [6], Analgesic [5], Antioxidant [5] | Unique sesquiterpene that acts as a CB2 cannabinoid receptor agonist [5]. |
| α-Cedrene | Cedarwood Oils [2] | Antioxidant, Anti-inflammatory [2] | Isomer of β-cedrene; contributes to woody aroma [2]. |
| Farnesene | Cannabis, Apple Rind, Herbs [5] | Anti-inflammatory [5], Antifungal [5], Antibacterial [5], Anti-anxiety [5] | Known for its fresh, green apple scent [5]. |
| Valencene | Valencia Oranges, Tangerines, Mangos [5] | Anti-inflammatory [5], Anti-allergy [5], Skin protectant [5] | Named for Valencia oranges; used as a food additive and insect repellent [5]. |
| α-Bisabolol | Chamomile, Candeia Tree [5] | Anti-irritant [5], Anti-inflammatory [5], Antimicrobial [5], Analgesic [5] | Known for its light, sweet, floral aroma [5]. |
For researchers looking to replicate or build upon these findings, here is a detailed overview of key experimental methodologies and results.
This study provides one of the most direct clinical evidence for this compound's psychoactive properties.
This study directly compares β-caryophyllene with other aromatic compounds, demonstrating its specific anxiolytic potential.
This research identifies a specific molecular mechanism for this compound.
The diagrams below illustrate the general experimental workflow for evaluating sesquiterpene effects and the proposed signaling pathways for this compound.
Most current evidence for this compound comes from small-scale or preclinical studies [2]. Future research with standardized protocols, rigorous human clinical trials, and direct comparative studies will be essential to fully elucidate the relative advantages of these sesquiterpenes.
The table below summarizes the core characteristics and experimental data for Cedrol and Cromolyn Sodium.
| Feature | This compound | Cromolyn Sodium |
|---|---|---|
| Origin & Structure | Natural sesquiterpene alcohol from Cedrus atlantica (cedarwood oil) [1] [2]. | Synthetic derivative of khellin, a chromone from the herb Ammi visnaga [3] [4]. |
| Primary Postulated Mechanism | Inhibits compound 48/80-induced mast cell degranulation and histamine release; reduces Ca²⁺ uptake into mast cells in a dose-dependent manner [1] [5]. | Classically known as a "mast cell stabilizer" that inhibits degranulation and release of histamine/leukotrienes [3] [6]. |
| Key Experimental Findings | In a mouse model, this compound-loaded nanostructured lipid carriers (NLCs) showed a 11.5-fold greater selectivity index (SI) than cromolyn sodium and prednisolone [1] [2]. A 2025 study reported neuroprotective effects in a Parkinson's model, linked to antioxidant properties [7]. | Effects in humans may involve inducing anti-inflammatory pathways (e.g., IL-10, CD300a) rather than direct, strong mast cell "stabilization" [8]. Shown to reduce LPS-induced pulmonary fibrosis in mice by inhibiting mast cell-derived IL-13 and the PI3K/AKT/mTOR pathway [9]. |
| Administration & Bioavailability | Very poor water solubility (21.88 mg/L); efficacy greatly enhanced via oral delivery using Nanostructured Lipid Carriers (NLCs) [2]. | Low oral absorption (~1%); primarily administered via inhalation (20 mg via nebulizer), nasal spray, or ophthalmic solutions [6] [10]. |
| Research & Clinical Status | Primarily in pre-clinical stages (in vitro and in vivo animal models) [1] [7]. | FDA-approved for decades; used for asthma prophylaxis, allergic rhinitis, mastocytosis, and allergic eye conditions [3] [6]. |
For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies.
This protocol is based on the 2017 study that directly compared this compound with cromolyn sodium [1] [5] [2].
This protocol is based on a 2025 study investigating a new application for cromolyn sodium [9].
The diagram below illustrates the experimental workflow used to evaluate this compound's mast cell-stabilizing activity, helping to visualize the process flow and key measurements.
The following diagram summarizes the current understanding of the molecular mechanisms for both compounds, highlighting knowledge gaps and potential interactions.
The comparative data reveals distinct profiles for each compound, guiding different development paths.
For this compound: The primary challenge is its poor solubility, which the NLC formulation successfully addresses. The high selectivity index in pre-clinical models is a strong indicator for continued investigation. Future work should focus on:
For Cromolyn Sodium: As a well-established drug, research is pivoting towards repurposing. The 2025 findings on its anti-fibrotic effects are particularly promising [9]. Key research directions include:
The table below summarizes the key characteristics and experimental findings for Cedrol and MβCD.
| Feature | This compound (A Natural Sesquiterpene) | Methyl-β-Cyclodextrin (MβCD) (A Synthetic Oligosaccharide) |
|---|---|---|
| Primary Mechanism | Redistributes cholesterol and sphingomyelin from membrane lipid rafts [1]. | Extracts cholesterol from the plasma membrane via complex formation [2] [3] [4]. |
| Key Experimental Outcomes | - Induces apoptosis in human leukemia K562 and colon cancer HT-29 cells [1].
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
The following data is primarily derived from research on human cancer cell lines (K562 and HT-29) [1].
MβCD has been studied in a wider variety of contexts, from isolated cells to animal models.
The diagrams below illustrate the distinct mechanisms through which this compound and MβCD disrupt lipid raft function.
When deciding between these two agents, consider their distinct profiles:
The table below summarizes and compares the key apoptotic mechanisms of cedrol and the conventional chemotherapeutic drug doxorubicin.
| Feature | This compound (Natural Sesquiterpene) | Doxorubicin (Conventional Chemotherapeutic) |
|---|---|---|
| Primary Inducers | Mitochondrial dysfunction [1], Lipid raft disruption [2], ROS generation [1] [3] | DNA intercalation & Topoisomerase-II inhibition [4] [5] |
| Apoptotic Pathway | Intrinsic Pathway: Loss of Mitochondrial Transmembrane Potential, Cytochrome c release, Caspase-9 activation [2] [1]. Extrinsic Pathway: Activation of Fas/FasL, Caspase-8 (in glioblastoma) [3]. | Intrinsic Pathway: p53-dependent DNA damage response, Bax/Bak activation, Mitochondrial outer membrane permeabilization (MOMP), Cytochrome c release [4]. | | Key Protein Regulation | ↓ Bcl-2, Bcl-XL [2] ↑ BID [2] ↓ p-AKT, p-ERK, p-mTOR [2] [1] ↓ MCM Proteins (Cell cycle progression) [6] | ↑ Bax/Bak [4] ↓ Bcl-2 [4] ↑ p53 [4] [5] | | ROS Generation | Induces pro-death autophagy & apoptosis via significant ROS increase [1] [3]. | Contributes to apoptosis and cardiotoxicity; can be enhanced in combination with sensitizers like curcumin [4] [5]. | | Non-Apoptotic Effects | Induces autophagic cell death [1] [7]; Causes G0/G1 cell cycle arrest [3] [6]. | Causes severe systemic and cardiotoxic side effects; associated with multi-drug resistance (MDR) [4] [5]. |
This compound's ability to disrupt plasma membrane lipid rafts is a notable novel mechanism. This disruption leads to redistribution of cholesterol and sphingomyelin, inhibiting pro-survival signaling from receptors located in these membrane microdomains and promoting ceramide generation [2].
For researchers aiming to replicate or build upon these findings, the core methodologies are outlined below.
The following diagram illustrates the interconnected signaling pathways through which this compound induces apoptosis, integrating the key experimental methods used for their detection.
Current evidence strongly supports this compound as a multi-faceted anticancer agent. Its ability to target multiple hallmarks of cancer, including evading apoptosis and sustaining proliferative signaling, while also showing synergistic potential and a novel mechanism of action, makes it a compelling candidate for further preclinical and clinical development.
| Therapeutic Area | Cedrol (Natural Product) | Pharmaceutical Alternative | Key Comparative Findings |
|---|
| Antimicrobial Activity [1] | - Target: Methicillin-resistant Staphylococcus aureus (MRSA)
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
The diagram below illustrates the key molecular mechanisms through which this compound exerts its anti-osteoporotic effects.
The table below outlines the current evidence and limitations regarding this compound's safety.
| Safety Aspect | Current Evidence | Identified Gaps & Notes |
|---|
| General Toxicity | - No proven toxicity in humans reported [6].
The most significant advantage appears to be its high selectivity index in anti-allergy models, suggesting a wider therapeutic window than some current drugs [3]. However, the primary constraint for its application remains the preclinical stage of most research. Advancing to human clinical trials and establishing standardized, scalable formulations are critical next steps to validate its therapeutic potential and safety profile for human use.
Environmental Hazard